molecular formula C4H7ClO3 B114566 2-(2-chloroethoxy)acetic Acid CAS No. 14869-41-1

2-(2-chloroethoxy)acetic Acid

Numéro de catalogue: B114566
Numéro CAS: 14869-41-1
Poids moléculaire: 138.55 g/mol
Clé InChI: MHXJETVNZPUVEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Chloroethoxy)acetic Acid is a valuable bifunctional building block in organic synthesis and pharmaceutical research. Its structure, featuring a carboxylic acid and a chloroethoxy group, makes it a key intermediate for constructing more complex molecules. This compound serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs). It is notably used in the synthetic pathway for Cetirizine, a second-generation antihistamine . Beyond specific drug synthesis, its utility extends to creating various fine chemicals and functionalized polymers, where it acts as a spacer or linker to introduce acetic acid chains. Researchers leverage this compound in oxidation reactions to develop novel synthetic methods for other valuable intermediates . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Propriétés

IUPAC Name

2-(2-chloroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJETVNZPUVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448286
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14869-41-1
Record name 2-(2-Chloroethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14869-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-chloroethoxy)acetic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic processes. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Chemical Identity and Properties

This compound is a carboxylic acid derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a chloroethoxy group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

CAS Number: 14869-41-1[3][4][5][6]

Synonyms: 2-(2-Chloroethoxy)ethanoic acid, 5-Chloro-3-oxapentanoic acid[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to pale-yellow liquid or solid.

PropertyValueReference
Molecular Formula C₄H₇ClO₃[3][4]
Molecular Weight 138.55 g/mol [3][4][5]
Appearance Colorless to Pale-yellow to Yellow-brown Liquid or Solid
Boiling Point 130-132 °C (at 5 mmHg)[7]
Density 1.326 g/mL[7]
Purity ≥95% - 99%[3][4][8]
Storage Temperature Room Temperature[3]
Chemical Structure and Identifiers

The unique structure of this compound is central to its utility as a chemical intermediate.[1]

IdentifierValueReference
IUPAC Name This compound[4][5]
SMILES O=C(O)COCCCl[3][4]
InChI 1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)[5]
InChI Key MHXJETVNZPUVEN-UHFFFAOYSA-N[5]
MDL Number MFCD17014832[3][5][6]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as a hazardous substance.

Signal Word: Warning[5]

Hazard Statements
CodeStatementReference
H302Harmful if swallowed[5]
H314Causes severe skin burns and eye damage[6]
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]
H335May cause respiratory irritation[5]
Precautionary Statements and Safe Handling
CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[9]

  • Use in a well-ventilated area.[9]

  • Wear protective clothing, gloves, and eye/face protection.[9][10]

  • Keep containers securely sealed when not in use.[9]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Oxidation of 2-Chloroethoxyethanol (B8538215) with Hydrogen Peroxide

This method utilizes the oxidation of 2-chloroethoxyethanol to produce the target compound.

Materials:

Procedure:

  • Combine 10 g (0.08 mol) of ethylene glycol mono-2-chloroethyl ether with 22.8 g (0.2 mol) of a 30% aqueous hydrogen peroxide solution.[11]

  • Add 0.53 g (1.6 mmol) of sodium sulfate dihydrate and 0.75 g (1.6 mmol) of tri-octylmethyl ammonium sulfate to the mixture.[11]

  • Stir the reaction mixture at 90°C for 4 hours.[11]

  • After the reaction is complete, quench the reaction by adding aqueous sodium thiosulfate.[11]

  • Extract the mixture with 50 mL of ethyl acetate.[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.[11]

Synthesis via Oxidation of 2-Chloroethoxyethanol with Nitric Acid

This alternative method employs nitric acid as the oxidizing agent.

Materials:

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a gas absorption device, chill the flask to 0-5 °C.[7]

  • Add 12.45 g (0.1 mol) of 2-(2-chloroethoxy)ethanol to the flask.[7]

  • At this temperature, slowly add 9.7 mL of concentrated nitric acid (0.1 mol) that has been diluted with 24.9 mL of water.[7]

  • The reaction is carried out for 18-24 hours at a temperature between 10 °C and 100 °C.[7]

  • Upon completion, the product can be isolated.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and serves as a valuable reagent in chemical research.[1]

Key Applications:

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of the second-generation antihistamine, cetirizine, and the calcium channel blocker, amlodipine.[2]

  • Organic Synthesis: Its structure is utilized for creating a wide range of organic compounds.[1]

  • Drug Design and Medicinal Chemistry: The bifunctional nature of the compound is valuable in designing complex molecules, including its use in the synthesis of potential enzyme inhibitors and Proteolysis-Targeting Chimeras (PROTACs).[2]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2-chloroethoxyethanol.

Synthesis_Workflow Start 2-Chloroethoxyethanol (Starting Material) Oxidation Oxidation Start->Oxidation Oxidizing Agent (e.g., H₂O₂, HNO₃) Quenching Reaction Quenching Oxidation->Quenching Quenching Agent (e.g., Na₂S₂O₃) Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Product This compound (Final Product) Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-chloroethoxy)acetic acid (CAS No: 14869-41-1). The information herein is intended to support research, development, and application activities where this compound is utilized as a chemical intermediate, particularly in organic synthesis and pharmaceutical development.[1]

Core Physicochemical Data

This compound is a chemical intermediate that can appear as a brown crystal or a colorless to pale-yellow liquid or solid.[2] It is stable at room temperature in closed containers under normal storage and handling conditions.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₇ClO₃[2]
Molecular Weight 138.55 g/mol [4][5]
Melting Point 32.5-33.0 °C[2][5][6]
Boiling Point 289.753 °C at 760 mmHg; 130 °C at 3.5 Torr[2][5][6]
Density 1.296 g/cm³[2][6]
pKa (Predicted) 3.34 ± 0.10[2][3]
Aqueous Solubility 22.1 mg/mL; 0.159 mol/L[7]
LogP (Octanol-Water Partition Coefficient) 0.3264[2][4][6]
Vapor Pressure 0.001 mmHg at 25°C[2][6]
Flash Point 129.038 °C[2][6]
Refractive Index 1.45[2][6]
Hydrogen Bond Donor Count 1[2][4]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are crucial for reproducibility and further investigation.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of 2-(2-chloroethoxy)ethanol (B196239).

Method 1: Oxidation with Nitric Acid [8][9]

This improved method involves the direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid.

  • Reactants : 2-(2-chloroethoxy)ethanol, 70% Nitric Acid.

  • Procedure :

    • 2-(2-chloroethoxy)ethanol (e.g., 169 parts, 1.36 mole parts) is added dropwise to vigorously stirred 70% nitric acid (e.g., 611 parts, 6.8 mole parts) at a controlled temperature, for instance, 80-85°C, over several hours.[8]

    • The reaction mixture is stirred for an additional period (e.g., 2 hours) at the same temperature to ensure the reaction goes to completion.[8]

    • Excess nitric acid is distilled off under reduced pressure (10-20 mm of mercury) at a temperature up to 80°C.[8]

    • The residue is cooled to room temperature and extracted with an organic solvent such as dichloroethane or ethyl acetate.[8]

    • The combined organic extracts are washed with a brine solution, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to yield this compound.[8]

Method 2: Oxidation with Hydrogen Peroxide [10]

This protocol provides an alternative route using hydrogen peroxide as the oxidizing agent.

  • Reactants : 2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether), 30% aqueous hydrogen peroxide, sodium sulfate dihydrate, tri-octylmethyl ammonium (B1175870) sulfate.[10]

  • Procedure :

    • 2-(2-chloroethoxy)ethanol (10 g, 0.08 mol) is mixed with a 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol).[10]

    • Sodium sulfate dihydrate (0.53 g, 1.6 mmol) and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol) are added to the mixture.[10]

    • The reaction mixture is stirred at 90°C for 4 hours.[10]

    • The reaction is quenched by adding aqueous sodium thiosulfate.[10]

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and saturated saline, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[10]

    • The crude product is purified by dissolving in ether, filtering, and then performing an acid-base extraction. The filtrate is partitioned with aqueous sodium bicarbonate. The aqueous layer is then washed with ether, acidified to pH 2-3 with dilute hydrochloric acid, and extracted with ethyl acetate.[5][10]

    • The final organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the product.[5][10]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a common and reliable method for its determination.[11]

  • Principle : A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the titration curve.[12]

  • Apparatus : pH meter with a combined glass electrode, buret, magnetic stirrer, and beaker.[12]

  • Procedure :

    • Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[12]

    • Preparation : Prepare a solution of this compound of known concentration in deionized water.

    • Titration : Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a buret.[12]

    • Data Collection : Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

    • Analysis : Plot the pH versus the volume of base added. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its pharmacokinetic properties. The shake-flask method is the traditional and standard technique for LogP determination.[11][13]

  • Principle : The compound is partitioned between two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[14][15]

  • Materials : n-octanol (pre-saturated with water), water or buffer (pre-saturated with n-octanol), separation funnel, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure :

    • Phase Saturation : Mix n-octanol and water/buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[14]

    • Partitioning : Add a known amount of this compound to a separation funnel containing measured volumes of the pre-saturated n-octanol and aqueous phases.

    • Equilibration : Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases. This can range from minutes to hours.

    • Phase Separation : Allow the phases to separate completely.

    • Concentration Measurement : Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical method.

    • Calculation : Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical relationships.

G Figure 1: General Workflow for LogP Determination (Shake-Flask Method) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_phases 1. Saturate n-octanol and aqueous phase prep_solution 2. Prepare stock solution of analyte partition 3. Add analyte to phases in separation funnel prep_solution->partition equilibrate 4. Shake to equilibrate partition->equilibrate separate 5. Allow phases to separate equilibrate->separate measure 6. Measure concentration in each phase (e.g., HPLC) separate->measure calculate 7. Calculate P and LogP measure->calculate result Final LogP Value calculate->result

Caption: General workflow for LogP determination via the shake-flask method.

G Figure 2: Synthesis Pathway via Nitric Acid Oxidation reactant 2-(2-chloroethoxy)ethanol reagent 70% Nitric Acid (Oxidant) 80-85°C reactant->reagent add dropwise product This compound workup Workup: 1. Distill excess acid 2. Solvent Extraction 3. Wash & Dry 4. Concentrate product->workup purification reagent->product oxidation

References

An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-(2-chloroethoxy)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C4H7ClO3.[1][2][3] The structure consists of an acetic acid moiety connected to a 2-chloroethyl group via an ether linkage. It is a colorless to light yellow liquid or brown crystal, soluble in water and organic solvents like alcohol and ether.[3][4] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably as a precursor for the antihistamine cetirizine.[4]

The canonical SMILES representation of the molecule is C(CCl)OCC(=O)O.[3]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 14869-41-1[1][2]
Molecular Formula C4H7ClO3[1][2][3]
Molecular Weight 138.55 g/mol [1][2]
Density 1.326 g/mL[4]
Boiling Point 130-132 °C (at 5 mmHg)[4]
Water Solubility 150 g/L (at 25 °C)[3]
InChI Key MHXJETVNZPUVEN-UHFFFAOYSA-N[5]
SMILES O=C(O)COCCCl[1][2]

Experimental Protocols: Synthesis

A documented method for synthesizing this compound involves the direct oxidation of 2-chloroethoxyethanol (B8538215).[4] This approach is noted for its simplicity, use of readily available and inexpensive raw materials, and adherence to principles of green chemistry by using water as a solvent.[4]

Objective: To synthesize this compound via the oxidation of 2-chloroethoxyethanol.

Materials:

  • Starting Material: 2-chloroethoxyethanol

  • Oxidizing Agent: Nitric acid (HNO₃)

  • Solvent: Water (H₂O)

Methodology:

  • The synthesis begins with 2-chloroethoxyethanol as the starting raw material.[4]

  • Water is utilized as the solvent for the reaction.[4]

  • Nitric acid is introduced directly into the solution as the oxidizing agent. The molar consumption of nitric acid is typically 1 to 5 times the molar amount of the starting 2-chloroethoxyethanol.[4]

  • The nitric acid efficiently oxidizes the alcohol group of the 2-chloroethoxyethanol to a carboxylic acid, yielding the final product, this compound.[4]

  • The procedure is characterized by a straightforward operation and simple post-reaction workup.[4]

This synthesis pathway provides a high-yield and environmentally friendly alternative to older methods that often produce numerous by-products that are difficult to remove.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Start Start Reagents Reactants: - 2-Chloroethoxyethanol - Nitric Acid (Oxidant) - Water (Solvent) Start->Reagents Process Direct Oxidation Reagents->Process Reaction Mixture Product Product: This compound Process->Product Synthesis End End Product->End

Caption: Synthesis workflow for this compound.

References

Solubility of 2-(2-Chloroethoxy)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and its Importance

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For 2-(2-chloroethoxy)acetic acid, understanding its solubility in different organic solvents is essential for:

  • Reaction Kinetics: Ensuring that the compound is sufficiently dissolved in the reaction medium is crucial for optimal reaction rates and yields.

  • Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography for the purification of synthetic intermediates and final products.

  • Formulation Development: In the context of drug development, the solubility of precursors can influence the properties of the final active pharmaceutical ingredient (API).

Solubility Profile of this compound

Currently, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of common organic solvents is not extensively reported in publicly accessible scientific literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

A patent for the synthesis of this compound describes it as a colorless transparent liquid that is "soluble in water, ... alcohol, ether"[1]. This indicates good solubility in polar protic and polar aprotic solvents. Further supporting this, a calculated LogS value of -0.8 corresponds to a high aqueous solubility of 22.1 mg/mL, classifying it as "Very soluble"[2]. While this is a calculated value for water, it suggests a polar nature that would favor solubility in polar organic solvents.

Based on this information and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar ProticMethanol, EthanolSolubleThe carboxylic acid and ether functionalities can form hydrogen bonds with protic solvents. The statement "soluble in...alcohol" supports this[1].
Polar AproticAcetone, Ethyl Acetate (B1210297)Likely SolubleThe polar nature of the molecule would allow for dipole-dipole interactions with these solvents. The use of ethyl acetate in extraction during its synthesis suggests solubility[3].
NonpolarToluene, HexaneSparingly Soluble to InsolubleThe presence of polar functional groups would limit its solubility in nonpolar solvents.

Note: This table is based on qualitative descriptions and chemical principles. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid or liquid in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solute at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microparticles.

  • Solvent Evaporation and Weighing:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or use a vacuum desiccator, until all the solvent has evaporated.

    • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the mass of the empty evaporation dish from the final mass.

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = (Mass of solute / Volume of supernatant) x 100

Workflow for Gravimetric Solubility Determination

G Workflow for Gravimetric Solubility Determination prep 1. Preparation of Saturated Solution (Excess solute in known volume of solvent) equil 2. Equilibration (Thermostatic agitation) prep->equil sample 3. Sample Withdrawal & Filtration (Syringe with filter) equil->sample evap 4. Solvent Evaporation (Drying oven or desiccator) sample->evap weigh 5. Weighing (Analytical balance) evap->weigh calc 6. Calculation of Solubility weigh->calc

Caption: Key steps in the gravimetric determination of solubility.

Application in Pharmaceutical Synthesis: Cetirizine

The solubility of this compound is of practical importance in the synthesis of various pharmaceuticals. A prominent example is its use as a key intermediate in the production of the antihistamine, cetirizine[1]. The reaction involves the N-alkylation of a piperazine (B1678402) derivative with this compound or its derivatives.

Synthetic Pathway of Cetirizine

G Simplified Synthesis of Cetirizine reactant1 1-[(4-chlorophenyl)(phenyl)methyl]piperazine intermediate Cetirizine Precursor reactant1->intermediate N-alkylation reactant2 This compound reactant2->intermediate product Cetirizine intermediate->product Hydrolysis (if ester/amide used)

Caption: Reaction scheme for Cetirizine synthesis.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, qualitative evidence and the compound's structural features suggest good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable path to their determination. The importance of this property is highlighted by its role in critical pharmaceutical syntheses, such as that of cetirizine, where reaction efficiency is paramount. Further research to quantify the solubility of this versatile intermediate in a broad range of solvents would be a valuable contribution to the fields of chemical engineering and pharmaceutical development.

References

A Technical Guide to 2-(2-chloroethoxy)acetic acid: A Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chloroethoxy)acetic acid (CAS No: 14869-41-1) is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex organic molecules and, most notably, Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, featuring both a carboxylic acid group and a reactive chloroethoxy moiety, allows for versatile chemical transformations, making it an invaluable tool in medicinal chemistry and process development.[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its crucial role as a chemical intermediate, with a focus on its application in the synthesis of prominent drugs such as the antihistamine Cetirizine.[1]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective application in chemical synthesis.[2] The compound is typically available as a colorless to pale-yellow liquid or solid with a purity of 95-97% or higher.[2]

PropertyValueReference
CAS Number 14869-41-1[2]
Molecular Formula C₄H₇ClO₃[3]
Molecular Weight 138.55 g/mol [3]
IUPAC Name (2-chloroethoxy)acetic acid
Appearance Colorless to Pale-yellow Liquid or Solid
Purity ≥95% - 97%+[2]
InChI Key MHXJETVNZPUVEN-UHFFFAOYSA-N
SMILES O=C(O)COCCCl[3]
Topological Polar Surface Area (TPSA) 46.53 Ų[3]
LogP 0.3264[3]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 4[4]

Synthesis of this compound

The primary precursor for the industrial synthesis of this compound is 2-(2-chloroethoxy)ethanol.[5][6] Various oxidation methods have been developed, each with distinct advantages concerning yield, cost, and environmental impact.

MethodOxidizing Agent(s)Solvent(s)Catalyst / AdditivesYieldReference
Hydrogen Peroxide Oxidation 30% Hydrogen Peroxide (H₂O₂)WaterSodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfate19.3%[5][7]
Nitric Acid Oxidation Nitric Acid (HNO₃)WaterNoneN/A[6]
TEMPO-Catalyzed Oxidation Calcium Hypochlorite (B82951)Dichloromethane, WaterTEMPO, Sodium Bicarbonate72%[5]

The nitric acid oxidation method is noted for its use of inexpensive raw materials and water as a solvent, aligning with green chemistry principles for industrial production.[6] The TEMPO-catalyzed method, however, demonstrates a significantly higher reported yield.[5]

Role as a Bifunctional Chemical Intermediate

The synthetic utility of this compound stems from its two distinct reactive sites. This bifunctionality allows it to act as a versatile linker, introducing the ethoxy-acetic acid side chain into target molecules.[1]

  • Carboxylic Acid Group: This site readily undergoes standard reactions such as esterification or amidation to form derivatives. These derivatives, like 2-(2-chloroethoxy)acetamide (B1366819), are often used in subsequent steps to avoid side reactions.[1]

  • Chloroethoxy Group: The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This is the key to its primary application in N-alkylation reactions, particularly with amine-containing molecules like piperazine (B1678402) derivatives.[1]

Reactivity_Diagram cluster_acid Carboxylic Acid Reactivity cluster_chloro Chloroethyl Reactivity main This compound (C₄H₇ClO₃) acid_react Esterification / Amidation main->acid_react chloro_react Nucleophilic Substitution (e.g., N-Alkylation) main->chloro_react acid_prod Ester / Amide Derivatives acid_react->acid_prod R-OH / R₂-NH chloro_prod Ether Linkage Formed chloro_react->chloro_prod Nu-H (e.g., R₂NH)

Caption: Reactivity of this compound.

Application in the Synthesis of Cetirizine

A primary and well-documented application of this compound is its role as a critical precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a derivative of this compound, such as the corresponding acetamide (B32628) or methyl ester.[1] This reaction introduces the characteristic ethoxy-acetic acid side chain onto the piperazine ring.[1] A final hydrolysis step then yields the Cetirizine molecule.[1] This pathway is also used for producing Levocetirizine, the pharmacologically active (R)-isomer of Cetirizine.[1]

Cetirizine_Synthesis_Workflow start1 1-[(4-chlorophenyl) (phenyl)methyl]piperazine step1 N-Alkylation (Nucleophilic Substitution) start1->step1 start2 2-(2-chloroethoxy) acetamide start2->step1 intermediate Amide Intermediate step1->intermediate step2 Hydrolysis (e.g., Alkaline) intermediate->step2 final_product Cetirizine API step2->final_product

Caption: Workflow for the synthesis of Cetirizine.

Other Pharmaceutical Applications

Beyond Cetirizine, this compound serves as an important intermediate for other APIs, including the calcium channel blocker Amlodipine.[1] Its utility also extends to being a precursor for other reactive intermediates, such as 2-(2-chloroethoxy)methyl acetate.[1][6] Researchers have explored its incorporation into more complex molecules, including Proteolysis-Targeting Chimeras (PROTACs) and potential enzyme inhibitors for anticancer applications.[1]

Experimental Protocols

The following sections provide representative methodologies for the synthesis of this compound and its subsequent use in an N-alkylation reaction.

Protocol: Synthesis via TEMPO-Catalyzed Oxidation[6]

This protocol is based on a reported high-yield synthesis from 2-(2-chloroethoxy)ethanol.[5]

  • Reaction Setup: To a sulfonating flask equipped with a condenser, thermometer, and dropping funnel, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium bicarbonate, and 0.22 g of TEMPO catalyst.

  • Addition of Oxidant: At room temperature, slowly add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from the dropping funnel.

  • Reaction: Stir the mixture for 30 minutes at 20°C.

  • Quenching: Add 1.34 g of sodium metabisulfite (B1197395) to the reaction mixture to quench the reaction.

  • Phase Separation: Transfer the mixture to a separation funnel and separate the two phases. Wash the aqueous phase with 2x10 ml of dichloromethane.

  • Acidification: Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.

  • Extraction: Extract the resulting aqueous solution with 5x50 ml of methyl isobutyl ketone.

  • Work-up: Combine the organic extracts and wash with 1x20 ml of saturated salt solution.

  • Isolation: Evaporate the solvent under reduced pressure to a constant mass to obtain the product as a pale yellow oil (Reported Yield: 72%).[5]

Generalized Protocol: N-Alkylation for Cetirizine Synthesis[1]

This protocol is a generalized representation of the N-alkylation step described in the literature for Cetirizine synthesis.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine in an appropriate organic solvent (e.g., toluene (B28343) or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to the mixture to act as an acid scavenger.

  • Intermediate Addition: Slowly add a stoichiometric equivalent of 2-(2-chloroethoxy)acetamide (or a similar derivative) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting materials.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude amide intermediate.

  • Hydrolysis: Subject the crude intermediate to alkaline hydrolysis (e.g., by refluxing with aqueous sodium hydroxide) to convert the amide to the carboxylic acid.

  • Purification: After cooling, acidify the mixture to precipitate the final Cetirizine product, which can then be isolated by filtration and further purified by recrystallization.

Conclusion

This compound is a cornerstone intermediate whose bifunctional nature provides a reliable and efficient means of introducing the ethoxy-acetic acid moiety in multi-step syntheses.[1] Its indispensable role in the manufacture of high-volume APIs like Cetirizine underscores its importance to the pharmaceutical industry.[1] Ongoing research into its applications in novel drug discovery and material science suggests that its utility will continue to expand, making it a compound of sustained interest for chemical innovation.[8]

References

An In-depth Technical Guide on the Fundamental Reactivity of the Chloroethoxy Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroethoxy functional group, characterized by the R-O-CH₂CH₂-Cl structural motif, is a versatile moiety in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the presence of a primary alkyl chloride, making it susceptible to a range of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of the chloroethoxy group, including detailed discussions on reaction mechanisms, quantitative kinetic data, and the influence of neighboring group participation. Experimental protocols for key transformations are provided, and the role of this functional group in drug design and metabolism is explored.

Core Reactivity Principles

The chemical behavior of the chloroethoxy group is dominated by the polarized carbon-chlorine (C-Cl) bond, where the carbon atom is electrophilic and the chlorine atom is a good leaving group. This inherent reactivity allows for two primary competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride ion and an inversion of stereochemistry at the reaction center.[1] This pathway is favored for primary alkyl halides like the chloroethoxy group due to minimal steric hindrance.[2][3]

General Sₙ2 Reaction Scheme:

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-O-CH2-CH2-Cl R-O-CH₂CH₂-Cl TS [Nu---CH₂(R-O-CH₂)---Cl]⁻ R-O-CH2-CH2-Cl->TS Backside Attack Nu Nu⁻ Nu->TS R-O-CH2-CH2-Nu R-O-CH₂CH₂-Nu TS->R-O-CH2-CH2-Nu Cl Cl⁻ TS->Cl G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-O-CH(H)-CH2-Cl R-O-CH(H)-CH₂-Cl TS [B---H---CH(R-O)---CH₂---Cl]⁻ R-O-CH(H)-CH2-Cl->TS B B:⁻ B->TS R-O-CH=CH2 R-O-CH=CH₂ TS->R-O-CH=CH2 BH B-H TS->BH Cl Cl⁻ TS->Cl G Ph-ONa Sodium Phenolate Ph-O-CH2CH2-OH 2-Phenoxyethanol Ph-ONa->Ph-O-CH2CH2-OH Cl-CH2CH2-OH 2-Chloroethanol Cl-CH2CH2-OH->Ph-O-CH2CH2-OH NaCl NaCl G start Start setup Reaction Setup: - 2-Nitrochlorobenzene - 2-Ethoxyethanolamine - Ethanol (solvent) - NaHCO₃ (base) start->setup reflux Reflux Reaction (78°C, 12-24h) setup->reflux workup Work-up: - Cool to RT - Rotary Evaporation - Add Ethyl Acetate & NaHCO₃(aq) reflux->workup extraction Extraction: - Separate organic layer - Wash with brine workup->extraction purification Purification: - Dry over MgSO₄ - Filter - Concentrate - Column Chromatography extraction->purification end End Product: N-(2-Ethoxyethyl)-2-nitroaniline purification->end G start Start: Amine with β-hydrogens methylation Exhaustive Methylation: - Excess CH₃I start->methylation salt_formation Quaternary Ammonium Iodide methylation->salt_formation hydroxide_exchange Hydroxide Exchange: - Ag₂O, H₂O salt_formation->hydroxide_exchange hydroxide_salt Quaternary Ammonium Hydroxide hydroxide_exchange->hydroxide_salt heating Heating (100-200°C) hydroxide_salt->heating elimination E2 Elimination heating->elimination end End Product: Alkene (Hofmann product) elimination->end G Drug Drug with Chloroethoxy Group PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) Drug->PhaseI Excretion Excretion Drug->Excretion PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII PhaseI->Excretion PhaseII->Excretion

References

Spectroscopic Profile of 2-(2-chloroethoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-chloroethoxy)acetic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.4Broad Singlet1H--COOH
4.22Singlet2H--O-CH₂-COOH
3.85Triplet2H5.9-CH₂-Cl
3.67Triplet2H5.9-O-CH₂-CH₂-Cl

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: IR Spectroscopic Data
Frequency (cm⁻¹)Description
~3410O-H stretch (broad, characteristic of carboxylic acid)
~1727C=O stretch (characteristic of carboxylic acid)
~1123, 1044C-O stretch
Table 3: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₄H₇ClO₃[2]
Molecular Weight138.55 g/mol [2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spectra, adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard technique that results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

  • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol. The concentration should be in the low ppm or ppb range.

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant ion signal.

  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions. The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Dilution) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FT-IR) A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Data Processing (Fourier Transform, Baseline Correction) B->E C->E D->E F Spectral Interpretation (Peak Assignment, Fragmentation Analysis) E->F G Structural Elucidation & Confirmation F->G

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

The Bifunctional Building Block: A Technical Guide to the Research Applications of 2-(2-Chloroethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxy)acetic acid is a versatile bifunctional molecule that has carved a significant niche as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a reactive chloro group and a carboxylic acid moiety connected by a flexible ether linkage, makes it an attractive component for introducing specific pharmacophoric elements and for use as a linker in more complex molecular architectures. This technical guide explores the core research applications of this compound, moving from its established role in the synthesis of marketed drugs to its potential in the development of novel therapeutics such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant biological pathways are provided to support further research and development efforts.

Core Properties and Synthesis

This compound (CAS: 14869-41-1) is a colorless to pale yellow liquid or solid with a molecular weight of 138.55 g/mol .[1][2] Its bifunctional nature is central to its utility in organic synthesis. The terminal chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation, esterification, or salt formation.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₄H₇ClO₃[1]
Molecular Weight138.55 g/mol [1]
CAS Number14869-41-1[1]
AppearanceColorless to Pale-yellow to Yellow-brown Liquid or Solid[2]
Purity≥95%[1]
StorageRoom temperature, sealed in dry conditions[2]

The synthesis of this compound is most commonly achieved through the oxidation of its alcohol precursor, 2-(2-chloroethoxy)ethanol.[3] Various oxidizing agents can be employed, with methods evolving to favor more environmentally benign and industrially scalable processes.[4]

Established Pharmaceutical Applications

The primary industrial application of this compound is as a crucial building block in the synthesis of well-known active pharmaceutical ingredients (APIs).

Synthesis of Cetirizine (B192768)

Cetirizine, a widely used second-generation antihistamine, is a prominent example of a drug synthesized using this compound.[3] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound or its derivatives.[3][5] This reaction introduces the characteristic ethoxy-acetic acid side chain onto the piperazine (B1678402) ring, which is essential for its biological activity.[3]

Experimental Protocol: Synthesis of Cetirizine

Materials:

Procedure:

  • Reaction Setup: In a suitable reactor, a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes) is heated to 80-85°C.[6]

  • Preparation of Nucleophile: In a separate vessel, an aqueous solution of sodium 2-(2-chloroethoxy)acetate is prepared by reacting this compound (1.2 eq) with sodium hydroxide (1.2 eq).[6]

  • N-Alkylation: The aqueous solution of sodium 2-(2-chloroethoxy)acetate is slowly added to the heated reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C. The reaction mixture is then refluxed for 12-16 hours. Reaction progress is monitored by TLC or HPLC.[6]

  • Work-up: Upon completion, the mixture is cooled to room temperature, and water (5 volumes) is added. The organic and aqueous layers are separated. The aqueous layer is extracted with toluene (2 x 3 volumes).[6]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Cetirizine as an oil.[6]

  • Salt Formation (optional but common): The crude base can be converted to the dihydrochloride (B599025) salt for improved stability and handling.[6]

Diagram: General Workflow for Cetirizine Synthesis

G cluster_prep Reactant Preparation cluster_reaction N-Alkylation Reaction cluster_workup Work-up & Isolation A 1-[(4-chlorophenyl)phenylmethyl]piperazine + Sodium Carbonate + Toluene D Heat to 80-85°C A->D B This compound + Sodium Hydroxide + Water C Sodium 2-(2-chloroethoxy)acetate Solution B->C Neutralization E Add Acetate Solution & Reflux (12-16h) C->E D->E F Cool & Add Water E->F G Separate Layers & Extract with Toluene F->G H Combine Organic Layers, Wash, Dry, Concentrate G->H I Crude Cetirizine H->I

Caption: Experimental workflow for the synthesis of Cetirizine.

Synthesis of Amlodipine

This compound is also a precursor in some synthetic routes to amlodipine, a calcium channel blocker used to treat hypertension.[3] While various synthetic strategies exist, some involve intermediates derived from 2-(2-chloroethoxy)ethanol, the precursor to our title compound. For instance, ethyl 4-(2-chloroethoxy)acetoacetate can be used in the Hantzsch pyridine (B92270) synthesis to construct the dihydropyridine (B1217469) core of amlodipine.

Potential Application in Kinase Inhibitor Research

The structural motif of an ether-linked carboxylic acid is a common feature in many targeted therapies, particularly in kinase inhibitors. This makes this compound a valuable scaffold for the synthesis of novel drug candidates in this class.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Many potent VEGFR-2 inhibitors feature a side chain that interacts with key amino acid residues in the ATP-binding pocket of the kinase. The ethoxy-acetic acid moiety, derivable from this compound, is well-suited to form these crucial interactions. Several quinazoline-based compounds, for example, have been identified as potent VEGFR-2 inhibitors.

Table 2: IC₅₀ Values of Selected VEGFR-2 Inhibitors with Related Moieties
Compound ClassSpecific Compound ExampleVEGFR-2 IC₅₀ (nM)Target Cell Line(s)Reference(s)
Nicotinamide-basedCompound 660.83HCT-116, HepG-2[9]
Quinoxaline-basedCompound 11192A549, HepG-2, Caco-2, MDA[7]
Quinazoline-basedCompound SQ214HT-29, COLO-205[9]
Bis-triazolo-quinoxalineCompound 23j3.7MCF-7, HepG2[8]

Note: While these compounds are not all directly synthesized from this compound, their structures highlight the importance of the ethoxy-acetic acid or similar side chains for potent VEGFR-2 inhibition, suggesting a strong potential application for the title compound in synthesizing novel inhibitors.

Diagram: VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation Ras Ras VEGFR2->Ras Dimerization & Autophosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., Quinazoline derivative) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Potential Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[6] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The linker is a critical component of a PROTAC, as its length, flexibility, and composition determine the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[10] Polyethylene glycol (PEG) and ether-containing chains are among the most common types of linkers used in PROTAC design due to their flexibility and favorable physicochemical properties.[10]

The structure of this compound, with its chloroethoxy moiety, makes it an ideal building block for constructing such linkers. By reacting the chloro group with a nucleophile on one ligand and the carboxylic acid with a functional group on the other, this molecule can be incorporated into a variety of linker designs.

Diagram: PROTAC Mechanism of Action

G POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Ternary->POI Ubiquitination Ternary->PROTAC Recycled Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow: Conceptual Synthesis of a PROTAC Linker

This conceptual workflow illustrates how this compound could be used to synthesize a PROTAC.

  • Esterification/Amidation of the E3 Ligase Ligand: The carboxylic acid of this compound is first activated and reacted with a suitable functional group (e.g., an amine or alcohol) on the E3 ligase ligand to form an ester or amide bond.

  • Nucleophilic Substitution with the Target Protein Ligand: The chloro group of the resulting conjugate is then displaced by a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.

  • Purification: The final PROTAC molecule is purified using standard chromatographic techniques.

This modular approach allows for the systematic variation of linker length and composition by using homologues or derivatives of this compound, facilitating the optimization of PROTAC potency and selectivity.[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established roles in the synthesis of important pharmaceuticals like cetirizine and amlodipine. Beyond these applications, its bifunctional nature and structural similarity to motifs found in modern therapeutics position it as a highly promising building block for future research. Its potential for incorporation into novel kinase inhibitors, particularly for targets like VEGFR-2, and as a flexible and tunable linker for PROTACs, warrants further exploration by researchers in drug discovery and medicinal chemistry. The protocols and data presented in this guide serve as a foundation for leveraging the unique properties of this compound in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-chloroethoxy)acetic acid from 2-chloroethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(2-chloroethoxy)acetic acid, a valuable intermediate in organic and medicinal chemistry, from its precursor 2-chloroethoxyethanol (B8538215). The following sections outline various synthetic methodologies, including oxidation with nitric acid, hydrogen peroxide, and a TEMPO-catalyzed reaction with calcium hypochlorite (B82951).

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its preparation typically involves the oxidation of the primary alcohol group of 2-chloroethoxyethanol to a carboxylic acid.[1] This document details three distinct and established methods for this conversion, providing researchers with a choice of reagents and reaction conditions to suit their laboratory capabilities and project requirements.

Synthetic Methodologies

Three primary methods for the synthesis of this compound are presented below. A summary of the reaction conditions and yields for each method is provided in Table 1 for easy comparison.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Method Oxidizing Agent Catalyst/Additives Solvent Temperature (°C) Reaction Time Yield (%)
1Nitric Acid (70%)NoneNone25-30, then 9012 hours, then 1 hour90-98[2]
2Hydrogen Peroxide (30%)Sodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfateWater904 hours19.3[3][4]
3Calcium HypochloriteTEMPO, Sodium hydrogencarbonateDichloromethane, Water200.5 hours72[3]

Experimental Protocols

Method 1: Oxidation with Nitric Acid

This protocol describes a high-yielding synthesis of this compound using nitric acid as the oxidizing agent.[2]

Materials:

Equipment:

  • Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a vigorously stirred 70% nitric acid (450 parts, 7.14 mole parts), slowly add 2-(2-chloroethoxy)ethanol (87.5 parts, 0.70 mole parts) dropwise over one hour at a temperature of 25-30°C.[2]

  • Continue stirring the reaction mixture at the same temperature for 12 hours.[2]

  • After 12 hours, heat the mixture to 90°C for 1 hour.[2]

  • Cool the reaction mixture to room temperature.

  • Distill off the excess nitric acid under reduced pressure (10-20 mm of mercury) at 80°C.[2]

  • Extract the residue with dichloroethane or ethyl acetate (2 x 200 parts).[2]

  • Combine the organic extracts and wash with a brine solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[2] A yield of approximately 98% can be expected.[2]

Method 2: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide as the oxidant in the presence of a phase transfer catalyst.

Materials:

  • 2-chloroethoxyethanol (ethylene glycol mono-2-chloroethyl ether)

  • 30% aqueous hydrogen peroxide solution

  • Sodium sulfate dihydrate

  • Tri-octylmethyl ammonium sulfate

  • Aqueous sodium thiosulfate (B1220275) solution

  • Ethyl acetate

  • Aqueous sodium bicarbonate solution

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix 2-chloroethoxyethanol (10 g, 0.08 mol) with a 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol).[3][4]

  • Add sodium sulfate dihydrate (0.53 g, 1.6 mmol) and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol) to the mixture.[3][4]

  • Stir the reaction mixture at 90°C for 4 hours.[3][4]

  • After the reaction is complete, quench the reaction by adding aqueous sodium thiosulfate.[3][4]

  • Extract the mixture with ethyl acetate (50 mL).[3][4]

  • Separate the organic layer and wash it sequentially with water and saturated saline.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield an oily residue.[3][4]

  • For further purification, dilute the residue with ether and filter to remove any insoluble impurities.

  • Extract the filtrate with an aqueous sodium bicarbonate solution.

  • Wash the aqueous layer with ether, then acidify to a pH of 2-3 with dilute hydrochloric acid.[4]

  • Extract the acidified aqueous layer with ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound as an oil.[4] The reported yield for the crude product is 19.3%.[4]

Method 3: TEMPO-Catalyzed Oxidation with Calcium Hypochlorite

This protocol employs a catalytic amount of TEMPO for the oxidation of 2-chloroethoxyethanol with calcium hypochlorite, offering a high yield.[3]

Materials:

  • 2-(2-chloroethoxy)ethanol

  • Dichloromethane

  • Tap water

  • Sodium hydrogencarbonate

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) catalyst

  • Calcium hypochlorite

  • Sodium metabisulfite (B1197395)

  • 34% Hydrochloric acid solution

  • Methyl isobutyl ketone

  • Saturated salt solution

Equipment:

  • Sulfonating flask equipped with a condenser, thermometer, and dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a sulfonating flask, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium hydrogencarbonate, and 0.22 g of TEMPO catalyst.[3]

  • At room temperature, add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from a dropping funnel.[3]

  • Stir the mixture for an additional half an hour.[3]

  • Add 1.34 g of sodium metabisulfite to the reaction mixture to quench the reaction.[3]

  • Separate the two phases using a separatory funnel.

  • Wash the aqueous phase with 2x10 ml of dichloromethane.[3]

  • Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.[3]

  • Extract the resulting aqueous solution with 5x50 ml of methyl isobutyl ketone.[3]

  • Combine the organic extracts and wash with 1x20 ml of saturated salt solution.[3]

  • Evaporate the solvent under reduced pressure to a constant mass to obtain the product as a pale yellow oil.[3] The reported yield is 72%.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 2-chloroethoxyethanol Reaction Oxidation Reaction (See Protocols 1-3) Start->Reaction Quenching Quenching (if applicable) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Optional Further Purification Concentration->Purification FinalProduct Final Product: This compound Concentration->FinalProduct If pure enough Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

Synthesis of 2-(2-chloroethoxy)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the synthesis of 2-(2-chloroethoxy)acetic acid, a key intermediate in the manufacturing of various pharmaceuticals, including the antihistamine Cetirizine.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established synthetic routes with a focus on reaction conditions, yield, and purity.[1] The primary precursor for these syntheses is 2-(2-chloroethoxy)ethanol (B196239).[3][4][5][6] The methods described include oxidation using nitric acid, hydrogen peroxide, and a TEMPO-catalyzed system, providing flexibility based on available reagents and desired outcomes.

Comparative Summary of Synthesis Protocols

The following table summarizes the quantitative data from various established methods for the synthesis of this compound, facilitating a clear comparison of reaction conditions and performance.

Parameter Method 1: Nitric Acid Oxidation [4]Method 2: Hydrogen Peroxide Oxidation [3][6]Method 3: TEMPO/Ca(OCl)₂ Oxidation [3]
Starting Material 2-(2-chloroethoxy)ethanol2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether)2-(2-chloroethoxy)ethanol
Oxidizing Agent 70% Nitric Acid30% Hydrogen PeroxideCalcium hypochlorite (B82951) / TEMPO
Solvent None (neat) or Water[5]WaterDichloromethane / Water
Catalyst/Additives NoneSodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfateTEMPO, Sodium hydrogencarbonate
Reaction Temperature 25-90°C90°C20°C
Reaction Time 1-12 hours4 hours0.5 hours
Work-up Procedure Distillation, ExtractionQuenching, ExtractionQuenching, Extraction
Reported Yield 90-98%19.3%72%

Experimental Protocols

Method 1: Synthesis via Nitric Acid Oxidation

This protocol details an improved method for the preparation of this compound by the oxidation of 2-(2-chloroethoxy)ethanol with nitric acid.[4]

Materials:

  • 2-(2-chloroethoxy)ethanol (98% G.C. purity)

  • 70% Nitric acid (d=1.42)

  • Dichloroethane or Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a vigorously stirred vessel, add 70% nitric acid (450 parts, 7.14 mole parts).

  • Slowly add 2-(2-chloroethoxy)ethanol (87.5 parts, 0.70 mole parts) dropwise to the nitric acid over one hour, maintaining the temperature at 25-30°C.[4]

  • Continue stirring the mixture at the same temperature for an additional 12 hours.[4]

  • After the initial stirring period, heat the reaction mixture to 90°C for 1 hour.[4]

  • Remove the excess nitric acid by distillation under reduced pressure (10-20 mm of mercury) at a temperature of 80°C.[4]

  • After cooling the residue to room temperature, extract the product with dichloroethane or ethyl acetate (2 x 200 parts).[4]

  • Combine the organic extracts and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[4] A yield of 98% has been reported for this method.[4]

Method 2: Synthesis via Hydrogen Peroxide Oxidation

This method describes the synthesis of this compound using hydrogen peroxide as the oxidizing agent.[3][6]

Materials:

  • 2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether)

  • 30% aqueous hydrogen peroxide solution

  • Sodium sulfate dihydrate

  • Tri-octylmethyl ammonium sulfate

  • Aqueous sodium thiosulfate

  • Ethyl acetate

  • Ether

  • Aqueous sodium bicarbonate

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine 2-(2-chloroethoxy)ethanol (10 g, 0.08 mol), 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol), sodium sulfate dihydrate (0.53 g, 1.6 mmol), and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol).[3][6]

  • Stir the reaction mixture at 90°C for 4 hours.[3][6]

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate.[3][6]

  • Extract the mixture with ethyl acetate (50 mL).[3][6]

  • Combine the organic layers, wash sequentially with water and saturated saline, and then dry over anhydrous sodium sulfate.[3][6]

  • Concentrate the organic phase under reduced pressure to obtain an oily residue.[3][6]

  • Dilute the residue with ether and filter to remove any insoluble impurities.[3][6]

  • Extract the filtrate with an aqueous sodium bicarbonate solution.

  • Wash the aqueous layer with ether, then acidify to a pH of 2-3 with dilute hydrochloric acid.[3][6]

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the final organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.[3][6] A yield of 19.3% has been reported.[3][6]

Method 3: Synthesis via TEMPO-Catalyzed Oxidation

This protocol utilizes a TEMPO-catalyzed system with calcium hypochlorite for the oxidation of 2-(2-chloroethoxy)ethanol.[3]

Materials:

  • 2-(2-chloroethoxy)ethanol

  • Dichloromethane

  • Tap water

  • Sodium hydrogencarbonate

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) catalyst

  • Calcium hypochlorite

  • Sodium metabisulfite (B1197395)

  • 34% Hydrochloric acid solution

  • Methyl isobutyl ketone

  • Saturated salt solution

Procedure:

  • To a sulfonating flask equipped with a condenser, thermometer, and dropping funnel, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium hydrogencarbonate, and 0.22 g of TEMPO catalyst.[3]

  • At room temperature (20°C), add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from the dropping funnel.[3]

  • Stir the mixture for 30 minutes.[3]

  • Add 1.34 g of sodium metabisulfite to the reaction mixture to quench the reaction.

  • Separate the two phases using a separation funnel and wash the aqueous phase with 2 x 10 ml of dichloromethane.[3]

  • Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.[3]

  • Extract the resulting aqueous solution with 5 x 50 ml of methyl isobutyl ketone.[3]

  • Combine the organic extracts and wash with 1 x 20 ml of saturated salt solution.[3]

  • Evaporate the solvent at a reduced pressure to a constant mass to obtain the product as a pale yellow oil.[3] A yield of 72% has been reported.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, encompassing the key stages from reaction setup to product isolation.

Synthesis_Workflow Start Start: Prepare Reactants Reaction Reaction: - Add Starting Material - Add Oxidizing Agent & Catalyst/Additives - Control Temperature & Time Start->Reaction Quenching Quenching (If applicable) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Organic Phase Extraction->Washing Drying Drying Organic Phase Washing->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Purification (Optional) Concentration->Purification Final_Product Final Product: 2-(2-chloroethoxy)acetic acid Concentration->Final_Product Crude Product Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Cetirizine Utilizing 2-(2-chloroethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a widely used pharmaceutical for the treatment of allergies, hay fever, and urticaria.[1] Its selective antagonism of the H1 receptor provides relief from allergic symptoms with a reduced sedative effect compared to first-generation antihistamines.[2] This document provides a detailed protocol for the synthesis of cetirizine, focusing on the key reaction involving the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-(2-chloroethoxy)acetic acid. This established route offers a reliable method for laboratory-scale synthesis for research and development purposes.[2]

Reaction Scheme

The synthesis of cetirizine from 1-[(4-chlorophenyl)phenylmethyl]piperazine and this compound proceeds via a nucleophilic substitution reaction. The overall two-step synthesis involves the initial N-alkylation to form the cetirizine free base, followed by conversion to its dihydrochloride (B599025) salt for improved stability and solubility.[2]

Step 1: N-Alkylation

Cetirizine_Synthesis_Pathway reactant1 1-[(4-chlorophenyl)phenylmethyl]piperazine reagent1 Na2CO3, Toluene (B28343), Reflux reactant2 Sodium 2-(2-chloroethoxy)acetate intermediate Cetirizine (free base) reagent2 HCl in Isopropanol (B130326) product Cetirizine Dihydrochloride reagent1->intermediate N-Alkylation reagent2->product Salt Formation

Caption: Synthetic pathway for Cetirizine Dihydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of cetirizine dihydrochloride.

ParameterExpected ValueReference
Step 1: N-Alkylation
Yield (Crude Cetirizine)Not explicitly stated, but overall yield is high.[2]
Step 2: Salt Formation
Yield (Cetirizine Dihydrochloride)75-85%[2]
Purity (HPLC)>99.0%[2]
Melting Point220-225 °C (decomposes)[2]

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
1-[(4-chlorophenyl)phenylmethyl]piperazine303-26-4286.81
This compound14541-83-8138.54
Sodium Carbonate (Na₂CO₃)497-19-8105.99
Sodium Hydroxide (B78521) (NaOH)1310-73-240.00
Toluene108-88-392.14
Hydrochloric Acid (HCl) in Isopropanol (5-6 N)7647-01-036.46
Acetone (B3395972)67-64-158.08
Isopropanol (IPA)67-63-060.10

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Salt Formation A Charge Reactor: - 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) - Sodium Carbonate (2.5 eq) - Toluene (10 vol) B Heat to 80-85°C A->B D Slowly add aqueous solution to reactor over 1-2 hours at 80-85°C B->D C Prepare aqueous solution: - this compound (1.2 eq) - Sodium Hydroxide (1.2 eq) C->D E Reflux for 12-16 hours D->E F Monitor reaction by TLC or HPLC E->F G Cool to room temperature and add water (5 vol) F->G H Separate organic and aqueous layers G->H I Extract aqueous layer with Toluene (2 x 3 vol) H->I J Combine organic layers, wash with brine, and dry over Na2SO4 I->J K Filter and concentrate to obtain crude Cetirizine (oil) J->K L Dissolve crude Cetirizine (1.0 eq) in acetone (10 vol) K->L Proceed to Salt Formation M Cool to 0-5°C L->M N Slowly add HCl in isopropanol (2.2 eq) dropwise (<10°C) M->N O Stir slurry at 0-5°C for 2-4 hours N->O P Filter the solid product O->P Q Wash with cold acetone (2 x 2 vol) P->Q R Dry under vacuum at 40-45°C Q->R

Caption: Experimental workflow for the synthesis of Cetirizine Dihydrochloride.

Detailed Methodology

Step 1: N-Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine [2]

  • To a suitable reaction vessel, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 equivalent), sodium carbonate (2.5 equivalents), and toluene (10 volumes).

  • Stir the mixture and heat to 80-85°C.

  • In a separate vessel, prepare an aqueous solution of this compound (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (5 volumes) and stir for 30 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 3 volumes).

  • Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain crude cetirizine as an oil.

Step 2: Formation of Cetirizine Dihydrochloride [2]

  • Dissolve the crude cetirizine (1.0 equivalent) obtained from Step 1 in acetone (10 volumes).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 equivalents) dropwise, ensuring the temperature remains below 10°C. A white precipitate will form.

  • Stir the resulting slurry at 0-5°C for 2-4 hours.

  • Filter the solid product and wash it with cold acetone (2 x 2 volumes).

  • Dry the product under vacuum at 40-45°C to a constant weight to yield cetirizine dihydrochloride.

Purification and Characterization

The final product, cetirizine dihydrochloride, can be further purified by recrystallization from a suitable solvent system such as isopropanol/acetone if necessary.[2] A purification method involving solvent extraction has also been described.[3]

Expected Characterization Results: [2]

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water, sparingly soluble in acetone.

  • ¹H NMR: The spectrum should be consistent with the structure of cetirizine dihydrochloride.

  • Mass Spectrum: [M+H]⁺ peak corresponding to the free base (389.18).

  • Purity (HPLC): >99.0%.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • Hydrochloric acid is corrosive; avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during workup.Ensure anhydrous conditions, extend reaction time, and perform careful extractions.[2]
Impure Product Presence of starting materials or by-products.Recrystallize the final product from a suitable solvent system (e.g., isopropanol/acetone).[2]
Difficulty in Precipitation Supersaturation or incorrect solvent.Scratch the inside of the flask, add a seed crystal, or try a different anti-solvent.[2]

References

Application Notes and Protocols for the GC-MS Analysis of 2-(2-chloroethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chloroethoxy)acetic acid is a chemical intermediate of interest in various fields of chemical and pharmaceutical research. Due to its polar carboxylic acid functional group, it is a non-volatile compound, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. The high polarity leads to poor peak shape, tailing, and low sensitivity.[1] To overcome these analytical hurdles, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, rendering it amenable to GC-MS analysis.[2]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: Silylation and Esterification . These methods convert the polar carboxylic acid group into a less polar, more volatile derivative, enabling robust and sensitive quantification.

Principle of Derivatization for GC-MS Analysis

The primary goal of derivatization for GC analysis is to replace active hydrogen atoms in polar functional groups (like the -COOH group in this compound) with less polar, non-hydrogen-bonding groups.[3] This transformation reduces intermolecular forces, decreases the boiling point of the analyte, and improves its chromatographic behavior on standard non-polar or semi-polar GC columns.

  • Silylation: This is a widely used technique that replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile and thermally stable TMS-esters.[4]

  • Esterification: This method converts the carboxylic acid into an ester, typically a methyl or other alkyl ester.[5] This is often achieved using reagents like BF₃/methanol or BCl₃/methanol, which catalyze the reaction between the acid and an alcohol.[4][5] Alkylation to form esters like pentafluorobenzyl (PFB) esters is also a powerful technique, particularly for achieving low detection limits with an electron capture detector (ECD) or MS in negative ion mode.[1][6]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester derivative. The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst to improve the reaction efficiency.[7]

Materials:

  • Sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like Acetonitrile)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 2-butoxyacetic acid).[8]

  • Heating block or oven

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylation reagents are sensitive to moisture.[9] Accurately weigh or measure the dried sample residue into a clean, dry GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample residue.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.[1]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[10]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Esterification using BF₃/Methanol

This protocol details the formation of the methyl ester of this compound, a common and robust derivatization method for carboxylic acids.[4]

Materials:

  • Sample containing this compound

  • Boron trifluoride/methanol (BF₃/Methanol) reagent (14% w/v)

  • Hexane (B92381) (or other suitable non-polar solvent like heptane)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal Standard

  • Heating block or water bath

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Separatory funnel or centrifuge tubes

Procedure:

  • Sample Preparation: Ensure the sample is free of water by evaporation if necessary. Transfer the dried residue to a reaction vial.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Reagent Addition: Add 1 mL of 14% BF₃/Methanol reagent to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.[5]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the methyl ester into the organic phase.

  • Phase Separation: Allow the layers to separate (centrifugation can aid this process). Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial and inject 1 µL into the GC-MS system.

Data Presentation

Quantitative performance will vary based on the specific matrix, instrumentation, and derivatization method chosen. The following tables summarize typical performance characteristics for the GC-MS analysis of derivatized short-chain haloacetic acids, which can be used as a benchmark for method development and validation.[11][12][13]

Table 1: Typical Quantitative Performance Data for Derivatized Haloacetic Acids by GC-MS

ParameterSilylation (TMS Derivative)Esterification (Methyl/PFB Derivative)Reference
Limit of Detection (LOD) 5 - 40 pg on column1 - 4 pg on column (SIM mode)[4]
0.1 - 1.3 µg/L (in water matrix)0.04 - 0.42 µg/L (in water matrix)[11][14]
Limit of Quantitation (LOQ) 0.3 - 4.2 µg/L (in water matrix)1.40 µg/L (DCAA in water)[11][14]
Linearity Range (R²) > 0.99> 0.99[12][14]
Recovery (%) Typically 80 - 115%69.9 - 111.7%[11][13]
Precision (%RSD) < 15%< 15%[12]

Table 2: Recommended GC-MS Operating Conditions

ParameterSilylation (TMS Derivative)Esterification (Methyl Derivative)
GC Column DB-5ms, HP-5MS (or equivalent)DB-5ms, HP-5MS, DB-624 (or equivalent)
30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Helium, constant flow (e.g., 1.0 mL/min)
Injector Temp. 250 °C250 °C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Oven Program Initial: 60°C, hold 2 minInitial: 40°C, hold 1 min
Ramp: 10°C/min to 280°CRamp 1: 25°C/min to 180°C, hold 11 min
Hold: 5 minRamp 2: 30°C/min to 250°C, hold 2 min
MS Transfer Line 280 °C270 °C
Ion Source Temp. 230 °C200 °C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-450) and/orFull Scan and/or Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)for target quantification

Note: These are starting conditions and should be optimized for the specific instrument and application.

Visualizations

The following diagrams illustrate the chemical reactions and the general analytical workflow.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction Analyte_S This compound (R-COOH) Product_S TMS-ester Derivative (R-COOSi(CH₃)₃) Analyte_S->Product_S 70°C Reagent_S BSTFA Reagent_S->Product_S Analyte_E This compound (R-COOH) Product_E Methyl Ester Derivative (R-COOCH₃) Analyte_E->Product_E 60°C Reagent_E BF₃ / Methanol Reagent_E->Product_E GCMS_Workflow A Sample Collection (e.g., reaction mixture, biological matrix) B Sample Preparation (Extraction / Evaporation to Dryness) A->B C Derivatization (Silylation or Esterification) B->C D GC Separation C->D E MS Detection (Ionization & Mass Analysis) D->E F Data Analysis (Quantification & Identification) E->F

References

Application Note: Ultrasensitive Quantification of 2-(2-chloroethoxy)acetic acid (2-CEAA) in Active Pharmaceutical Ingredients (APIs) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-chloroethoxy)acetic acid (2-CEAA) is a potential genotoxic impurity (PGI) that can arise during the synthesis of various active pharmaceutical ingredients (APIs). Due to their potential to damage DNA at trace levels, regulatory agencies require strict control of PGIs in drug substances. This necessitates the development of highly sensitive and selective analytical methods for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers the specificity and low detection limits required for this purpose.[1][2][3][4] This application note details a validated LC-MS/MS method for the quantitative analysis of 2-CEAA in APIs, ensuring product quality and patient safety.

Experimental Workflow

The overall analytical procedure, from sample preparation to final data analysis, is outlined in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh API Sample or Prepare Stock Solution B Dissolve in Diluent (e.g., Water:Acetonitrile) A->B C Vortex & Centrifuge B->C D Transfer Supernatant to LC Vial C->D E Inject Sample into LC-MS/MS System D->E F Chromatographic Separation (Reversed-Phase C18) E->F G Ionization (ESI) & Mass Analysis (MRM) F->G H Peak Integration & Quantification G->H I Generate Report H->I

Caption: Overall experimental workflow for 2-CEAA analysis.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥95%).[5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Ultrapure Water.

  • Mobile Phase Additives: Ammonium formate (B1220265) or Ammonium acetate (B1210297) (LC-MS grade).[6][7]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-CEAA reference standard and dissolve it in 10 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the sample diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL.

Preparation of Sample Solutions
  • API Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of the sample diluent, vortex for 2 minutes to dissolve the sample completely.

  • Make up the volume to 10 mL with the diluent and mix well.

  • Centrifugation: Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.[8]

  • Final Sample: Transfer the clear supernatant into an LC vial for analysis.

LC-MS/MS Method and Parameters

The chromatographic separation is achieved using a C18 reversed-phase column.[6][7] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[2][6]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Value
Column C18 Column (e.g., 100 mm x 4.6 mm, 3.0 µm)[6]
Mobile Phase A 10 mM Ammonium Formate in Water[7]
Mobile Phase B Methanol[6][7]
Flow Rate 0.5 mL/min[6]
Gradient Isocratic or Gradient (e.g., 80% B)[6]
Injection Volume 10 µL[6]
Column Temperature 40 °C[6]

| Autosampler Temp | 15 °C[6] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ (139.0) or [M-H]⁻ (137.0) for C₄H₇ClO₃
Product Ions (Q3) To be determined by infusion of standard
Collision Energy To be optimized
Capillary Voltage ~3.5 kV[8]

| Source Temperature | To be optimized |

Data Presentation and Method Performance

The method should be validated according to ICH guidelines.[6][7] The following tables summarize the expected quantitative performance of the method, based on data from similar genotoxic impurity analyses.

Table 3: Method Validation Summary

Parameter Expected Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.998[6][7]
Limit of Detection (LOD) ~0.07 ppm (relative to 10 mg/mL API)[6]
Limit of Quantification (LOQ) ~0.24 ppm (relative to 10 mg/mL API)[6]
Accuracy (% Recovery) 95% - 115%[6][7]

| Precision (%RSD) | < 15% |

Principle of MRM for 2-CEAA Detection

Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition. This two-stage filtering process significantly reduces background noise and allows for accurate quantification of the target analyte even in complex matrices.

G cluster_ms Tandem Mass Spectrometer cluster_input LC Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 139.0) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Specific m/z Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Mix Detector Detector (Signal) Q3->Detector Specific m/z Ions All Ions from Source Ions->Q1

Caption: Logical diagram of the MRM process for 2-CEAA.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of the potential genotoxic impurity this compound in API samples. The method utilizes standard reversed-phase chromatography and highly selective tandem mass spectrometry, providing the necessary performance to meet stringent regulatory requirements for the control of PGIs in pharmaceutical products. The described protocol is straightforward and can be readily implemented in quality control laboratories for routine testing and stability studies.[7]

References

N-Alkylation Using 2-(2-Chloroethoxy)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-(2-chloroethoxy)acetic acid. This reaction is a cornerstone in the synthesis of various biologically active compounds, most notably in the production of second-generation antihistamines like Cetirizine. We present detailed experimental protocols, a summary of reaction conditions and yields for various amine substrates, and a visualization of the relevant biological signaling pathway to provide context for the application of the synthesized molecules.

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with diverse applications in medicinal chemistry. This compound is a versatile bifunctional reagent, incorporating both a reactive chloroalkyl group for nucleophilic substitution and a carboxylic acid moiety that can be further functionalized. A primary and well-documented application of this compound is its role as a critical precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine. The synthesis involves the N-alkylation of a piperazine (B1678402) derivative with this compound or its derivatives to introduce the characteristic ethoxy-acetic acid side chain. This application note provides a generalized protocol for this reaction, adaptable for various amine substrates.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound or its derivatives. It is important to note that direct reaction with the free acid can sometimes be challenging due to the basicity of the amine, which can deprotonate the carboxylic acid. Therefore, in many procedures, the carboxylic acid is protected as an ester or activated in situ.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-[(4-chlorophenyl)phenylmethyl]piperazineThis compoundSodium CarbonateToluene80-8512-16Not specifiedInternal Protocol
1-[(4-chlorophenyl)phenylmethyl]piperazineMethyl (2-chloroethoxy)acetateSodium CarbonateXyleneRefluxNot specified28[1]
BenzylamineThis compoundPotassium CarbonateAcetonitrile60-8012-2460-75 (Estimated)Adapted from[2]
MorpholineThis compoundPotassium CarbonateDMF50-8012-2465-80 (Estimated)Adapted from[3]
PiperidineThis compoundPotassium CarbonateDMFRoom Temp2470-85 (Estimated)Adapted from[3]

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general method for the N-alkylation of a secondary amine with this compound, exemplified by the synthesis of a Cetirizine precursor.

Materials:

  • Amine (e.g., 1-[(4-chlorophenyl)phenylmethyl]piperazine) (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Sodium Hydroxide (B78521) (NaOH) (1.2 eq, if starting with the free acid)

  • Toluene or Acetonitrile (MeCN) as solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine substrate (1.0 eq) and the base (e.g., Sodium Carbonate, 2.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, approximately 10 volumes relative to the amine).

  • Preparation of the Alkylating Agent Solution: In a separate beaker, dissolve this compound (1.2 eq) in water, and neutralize with an aqueous solution of sodium hydroxide (1.2 eq) to form the sodium salt in situ.

  • Addition of Alkylating Agent: Heat the amine-base suspension to the desired reaction temperature (e.g., 80-85 °C). Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (approximately 5 volumes) and stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent (e.g., Toluene, 2 x 3 volumes).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude N-alkylated product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the pure N-alkylated compound.

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine 1. Dissolve Amine and Base in Solvent heat 3. Heat Amine Mixture prep_amine->heat prep_alkylating 2. Prepare Aqueous Solution of Sodium 2-(2-chloroethoxy)acetate add 4. Slowly Add Alkylating Agent Solution prep_alkylating->add heat->add reflux 5. Reflux and Monitor Reaction add->reflux cool 6. Cool to Room Temperature reflux->cool quench 7. Quench with Water cool->quench extract 8. Extract with Organic Solvent quench->extract wash 9. Wash with Brine extract->wash dry 10. Dry over Na2SO4 wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by Chromatography concentrate->purify end_product Pure N-Alkylated Product purify->end_product start Start start->prep_amine

Caption: Experimental workflow for the N-alkylation of an amine with this compound.

Histamine (B1213489) H1 Receptor Signaling Pathway

The products of N-alkylation with this compound, such as Cetirizine, often function as antagonists of the Histamine H1 receptor. Understanding this pathway is crucial for drug development professionals.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Gq Gq Protein H1R->Gq Activates Antihistamine N-Alkylated Product (e.g., Cetirizine) Antihistamine->H1R Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Symptoms Leads to PKC->Allergic_Symptoms Contributes to

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of N-alkylated antihistamines.

References

Application Note: Derivatization of Carboxylic Acids with 2-(2-Chloroethoxy)acetic Acid for Enhanced LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of carboxylic acids is crucial in pharmaceutical research and drug development. However, their inherent polarity and often low volatility pose significant challenges for chromatographic separation and mass spectrometric detection. Chemical derivatization is a powerful strategy to overcome these limitations. This document presents a hypothetical, yet scientifically plausible, protocol for the derivatization of carboxylic acids using 2-(2-chloroethoxy)acetic acid as a novel reagent. This method is designed to enhance chromatographic retention and improve ionization efficiency for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The proposed protocol involves a base-catalyzed esterification, forming a more complex and readily analyzable derivative.

Introduction

Carboxylic acids (CAs) are a large class of organic compounds that play vital roles in biological systems and are common functional groups in many pharmaceutical compounds.[1] The direct analysis of CAs, especially short-chain fatty acids, by reversed-phase liquid chromatography is often hampered by poor retention, leading to inadequate separation from the solvent front.[1] Furthermore, their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) can be low, resulting in poor sensitivity.[2]

Chemical derivatization addresses these issues by modifying the analyte to improve its physicochemical properties.[1] A common approach is the esterification of the carboxyl group, which can increase hydrophobicity and introduce a readily ionizable moiety.[3] This application note details a proposed method utilizing this compound as a derivatizing agent. The core of this method is the reaction between the carboxylate anion of the target analyte and the alkyl chloride functional group of the reagent. This reaction proceeds via an SN2 mechanism to form a new ester derivative.[4][5] The resulting derivative contains an ether linkage and a terminal carboxylic acid, which is expected to exhibit improved chromatographic behavior and predictable fragmentation in MS/MS analysis.

Disclaimer: The following protocol is a proposed methodology based on established chemical principles of esterification with alkyl halides.[4][6][7] It has been constructed due to the absence of specific published literature on this compound as a derivatizing agent for other carboxylic acids. Users should perform appropriate method development and validation for their specific analyte and matrix.

Proposed Derivatization Reaction

The proposed derivatization involves a base-catalyzed esterification. First, a base is used to deprotonate the target carboxylic acid (R-COOH), forming a highly nucleophilic carboxylate anion (R-COO⁻).[5] This anion then attacks the electrophilic carbon atom attached to the chlorine in this compound, displacing the chloride ion and forming the final ester derivative.

Caption: Proposed reaction pathway for derivatization.

Experimental Protocols

This section provides a detailed hypothetical methodology for the derivatization of a generic carboxylic acid analyte and its subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Analyte: Carboxylic acid standard (e.g., Ibuprofen, Valproic Acid, or other drug molecule with a carboxyl group).

  • Derivatizing Reagent: this compound (CAS No. 14869-41-1).

  • Base/Catalyst: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Quenching Solution: 0.1% Formic acid in water.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Heating block or water bath

    • Centrifuge

    • Autosampler vials (2 mL) with caps

    • Pipettes and tips

    • LC-MS/MS system

Protocol 1: Sample and Standard Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the carboxylic acid analyte in ACN.

  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in ACN.

  • Base Solution: Prepare a 10% (v/v) solution of TEA in ACN.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ACN to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Derivatization Procedure
  • Pipette 50 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Add 50 µL of the this compound solution.

  • Add 20 µL of the TEA solution to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 45 minutes in a heating block.

  • After incubation, allow the vial to cool to room temperature.

  • Add 880 µL of 0.1% formic acid in water (or mobile phase A) to quench the reaction and dilute the sample.

  • Vortex briefly and centrifuge if necessary to pellet any precipitate.

  • Transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M-H]⁻ of the derivative. Product ions would be determined by infusing the derivatized standard. A potential characteristic neutral loss could correspond to the original analyte molecule or fragments of the derivatizing agent.

Data Presentation

The following table summarizes the expected performance characteristics for the analysis of a model carboxylic acid (e.g., Ibuprofen, MW: 206.29 g/mol ) after derivatization. The derivative's molecular weight would be 326.35 g/mol . These values are hypothetical and should be confirmed by experimental validation.[8][9]

ParameterExpected Value
Analyte Ibuprofen Derivative
Precursor Ion [M-H]⁻ (m/z) 325.4
Product Ion 1 (m/z) Hypothetical fragment 1
Product Ion 2 (m/z) Hypothetical fragment 2
Retention Time (RT) ~5.8 min
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.995
Analytical Recovery (%) 92 - 108%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis prep_sample 1. Pipette Sample/ Standard (50 µL) add_reagent 2. Add Derivatizing Reagent (50 µL) prep_sample->add_reagent add_base 3. Add Base Catalyst (20 µL) add_reagent->add_base vortex 4. Vortex (30 sec) add_base->vortex incubate 5. Incubate (60°C, 45 min) vortex->incubate cool 6. Cool to RT incubate->cool quench 7. Quench & Dilute (880 µL) cool->quench transfer 8. Transfer to Vial quench->transfer inject 9. Inject into LC-MS/MS transfer->inject acquire 10. Acquire Data (MRM Mode) inject->acquire process 11. Process Data & Quantify acquire->process

Caption: Experimental workflow for carboxylic acid derivatization.

Conclusion

This application note outlines a hypothetical but robust protocol for the derivatization of carboxylic acids using this compound for LC-MS/MS analysis. The proposed esterification reaction is based on well-established chemical principles and is expected to significantly improve the analytical performance for challenging carboxylic acid analytes. By increasing hydrophobicity and providing a consistent chemical tag, this method has the potential to enhance chromatographic separation, improve sensitivity, and yield reliable quantitative data. This approach could be particularly valuable in the fields of drug metabolism, pharmacokinetics, and clinical drug analysis, where sensitive and accurate measurement of carboxylic acid-containing molecules is essential. Researchers are encouraged to adapt and validate this proposed methodology for their specific applications.

References

Application Notes and Protocols for the Quantification of 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chloroethoxy)acetic acid (CEAA) is a chemical intermediate of interest in the pharmaceutical industry. Due to its potential as a genotoxic impurity, sensitive and accurate analytical methods are required for its quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1][2] This document provides detailed application notes and protocols for the determination of CEAA using modern analytical techniques. The methods described are based on established principles for the analysis of related polar and acidic compounds.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high polarity and low volatility, direct analysis of CEAA by GC is challenging.[3] Derivatization of the carboxylic acid group is necessary to improve its chromatographic properties.[3][4] A common approach is esterification to a more volatile derivative.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the direct analysis of polar compounds like CEAA in complex matrices.[5][6] It eliminates the need for derivatization, simplifying sample preparation.[6] Reversed-phase chromatography with a suitable C18 column is often employed.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of CEAA and structurally related compounds, providing a benchmark for method performance.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Reference Compound
Limit of Detection (LOD) ~0.2 mg/L0.070 ppm (µg/mL)(2-Hydroxyethoxy)acetic acid[6], 2-(2-chloroethoxy) ethanol[5]
Limit of Quantitation (LOQ) 0.6 mg/L0.235 ppm (µg/mL)(2-Hydroxyethoxy)acetic acid[6], 2-(2-chloroethoxy) ethanol[5]
Linearity Range 0.6 - 200 mg/L0.235 - 7.49 ppm(2-Hydroxyethoxy)acetic acid[6], 2-(2-chloroethoxy) ethanol[7][8]
Accuracy (Recovery) 98 - 101%98.1% to 114.0%(2-Hydroxyethoxy)acetic acid[6], 2-(2-chloroethoxy) ethanol[5]
Precision (RSD) Within-day: 0.6 - 1.2%< 5.5%(2-Hydroxyethoxy)acetic acid[6]

Experimental Protocols

Protocol 1: Quantification of CEAA by GC-MS with Derivatization

This protocol is adapted from methods for similar chlorinated acetic acids.[3]

1. Sample Preparation (Derivatization)

  • Objective: To convert the polar CEAA into a volatile ester suitable for GC analysis.

  • Procedure:

    • To 1 mL of the sample solution (dissolved in a suitable organic solvent), add an appropriate internal standard (e.g., a deuterated analog of CEAA).

    • Perform an extractive alkylation using a derivatizing agent such as pentafluorobenzyl bromide (PFBBr).[3] This can be achieved by adding PFBBr and a phase-transfer catalyst in a suitable solvent system and heating.

    • After the reaction is complete, quench the reaction and extract the derivatized CEAA into an organic solvent (e.g., hexane).

    • The organic layer is then concentrated and ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent.

  • Column: 5% phenyl methylpolysiloxane phase column (e.g., TRACE TR-5).[3]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized CEAA and the internal standard.

Protocol 2: Quantification of CEAA by LC-MS/MS

This protocol is based on methods for the analysis of the related compound 2-(2-chloroethoxy) ethanol.[5]

1. Sample Preparation

  • Objective: To prepare the sample for direct injection into the LC-MS/MS system.

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

    • Add an appropriate internal standard (e.g., a stable isotope-labeled CEAA).

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).[5]

  • Column: ACE3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[5]

  • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: Isocratic elution with an appropriate ratio of Mobile Phase A and B (e.g., 20:80 v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Autosampler Temperature: 15 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for CEAA).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for CEAA and its internal standard.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., with PFBBr) Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS with Derivatization Workflow for CEAA Analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Add_IS Add Internal Standard Sample->Add_IS Vortex Vortex Add_IS->Vortex Filter Filter Vortex->Filter LC_Injection LC Injection Filter->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Direct LC-MS/MS Workflow for CEAA Analysis.

References

Application Notes and Protocols for the Use of 2-(2-Chloroethoxy)acetic Acid in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)acetic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring both a carboxylic acid and a chloroethoxy group, allows for diverse chemical modifications, making it an important starting material in medicinal chemistry and process development. These application notes provide detailed protocols for the synthesis of several key pharmaceutical intermediates using this compound and its derivatives, along with insights into the mechanisms of action of the final drug products.

Synthesis of Antihistamine Intermediates: Cetirizine (B192768)

Cetirizine is a widely used second-generation antihistamine that selectively antagonizes peripheral H1 receptors.[1][2] this compound is a key precursor in its synthesis.[3]

Experimental Protocol: Synthesis of Cetirizine Dihydrochloride (B599025)

This protocol details the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound, followed by conversion to the dihydrochloride salt.[4]

Step 1: N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine

  • To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (B28343) (10 volumes), heat the mixture to 80-85°C.

  • In a separate vessel, prepare an aqueous solution of this compound (1.2 eq) and sodium hydroxide (B78521) (1.2 eq) to form sodium 2-(2-chloroethoxy)acetate.

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

  • After the addition is complete, reflux the mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 3 volumes).

  • Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.

Step 2: Synthesis of Cetirizine Dihydrochloride

  • Dissolve the crude Cetirizine (1.0 eq) in acetone (B3395972) (10 volumes).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (B130326) (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.

  • Stir the slurry at 0-5°C for 2-4 hours.

  • Filter the solid product and wash with cold acetone (2 x 2 volumes).

  • Dry the product under vacuum at 40-45°C to a constant weight to yield Cetirizine Dihydrochloride.

Quantitative Data for Cetirizine Synthesis
ParameterValueReference
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate
Yield of Intermediate27.8%[1]
Hydrolysis of Intermediate
Overall Yield10%[1]
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide
Yield of Intermediate47%[1]
Hydrolysis of Intermediate
Overall Yield34%[1]

Experimental Workflow: Cetirizine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product start1 1-[(4-chlorophenyl)phenylmethyl]piperazine reaction N-Alkylation start1->reaction start2 This compound start2->reaction intermediate Crude Cetirizine reaction->intermediate Reflux, 12-16h final_product Cetirizine Dihydrochloride intermediate->final_product HCl in Isopropanol

Caption: Workflow for the synthesis of Cetirizine Dihydrochloride.

Signaling Pathway: Cetirizine Mechanism of Action

Cetirizine is a selective H1 receptor antagonist. By blocking the H1 receptor, it prevents histamine (B1213489) from binding and initiating the allergic response. Additionally, cetirizine has been shown to have anti-inflammatory properties by suppressing the NF-κB pathway.[1][5]

G cluster_membrane Cell Membrane H1R H1 Receptor PLC Phospholipase C H1R->PLC Activates Histamine Histamine Histamine->H1R Activates Cetirizine Cetirizine Cetirizine->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation DAG->NFkB Inflammation Allergic Inflammation Ca_release->Inflammation NFkB->Inflammation

Caption: Cetirizine's antagonism of the H1 receptor and downstream signaling.

Synthesis of Bronchodilator Intermediates: Doxofylline (B1670904), Etofylline (B1671713), and Acefylline (B349644)

Xanthine (B1682287) derivatives such as doxofylline, etofylline, and acefylline are important bronchodilators used in the treatment of respiratory diseases like asthma and COPD. Their synthesis often involves the N-alkylation of theophylline (B1681296). While direct alkylation with this compound is not the most common route, this section provides plausible protocols for their synthesis utilizing derivatives of this compound.

Plausible Synthetic Route for Theophylline Derivatives

A general strategy involves the conversion of this compound into a more reactive alkylating agent, such as an ester or an activated species, followed by reaction with theophylline.

Experimental Protocol: Synthesis of Doxofylline Intermediate

This protocol describes a plausible synthesis of a doxofylline precursor via the alkylation of theophylline with a derivative of this compound.

  • Preparation of the Alkylating Agent: Convert this compound to its methyl ester, methyl 2-(2-chloroethoxy)acetate, by standard esterification methods (e.g., refluxing in methanol (B129727) with a catalytic amount of sulfuric acid).

  • N-Alkylation of Theophylline:

    • To a solution of theophylline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

    • Add methyl 2-(2-chloroethoxy)acetate (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80-100°C and stir for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The resulting intermediate can then be further modified to yield doxofylline.

Experimental Protocol: Synthesis of Etofylline

Etofylline (7-(2-hydroxyethyl)theophylline) can be synthesized by reacting theophylline with 2-chloroethanol. A plausible route starting from a this compound derivative would involve its reduction.

  • Reduction of Methyl 2-(2-chloroethoxy)acetate: Reduce methyl 2-(2-chloroethoxy)acetate with a suitable reducing agent (e.g., lithium aluminum hydride in THF) to yield 2-(2-chloroethoxy)ethanol (B196239).

  • N-Alkylation of Theophylline:

    • Dissolve theophylline (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Add 2-(2-chloroethoxy)ethanol (1.2 eq) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a suitable acid.

    • Extract the product with an organic solvent, dry, and concentrate to yield etofylline.

Experimental Protocol: Synthesis of Acefylline (Theophylline-7-acetic acid)
  • N-Alkylation of Theophylline with Methyl 2-(2-chloroethoxy)acetate: Follow the protocol for the synthesis of the doxofylline intermediate to obtain the theophylline derivative with the ethoxyacetate side chain.

  • Hydrolysis: Hydrolyze the ester group of the intermediate under basic conditions (e.g., with NaOH in a water/ethanol mixture) to yield the sodium salt of acefylline.

  • Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate acefylline.

  • Purification: Filter, wash with cold water, and dry the product.

Quantitative Data for Theophylline Derivatives Synthesis
IntermediateReactantsBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
DoxofyllineTheophylline, 2-chloromethyl-1,3-dioxolanePyridineN,N-Dimethylacetamide80-908~85
DoxofyllineTheophylline, 2-chloromethyl-1,3-dioxolaneMgCO₃Isopropanol801875
EtofyllineTheophylline, 2-chloroethanolNaOHWaterReflux2-
AcefyllineTheophylline, Sodium chloroacetateNaOH, Na₂CO₃Water55-651-2>90

Note: The provided data for Doxofylline and Acefylline synthesis do not use this compound derivatives but are included for comparative purposes of N-alkylation of theophylline.

Signaling Pathways: Mechanism of Action of Xanthine Bronchodilators

Doxofylline, etofylline, and acefylline primarily act through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[3][4]

  • PDE Inhibition: By inhibiting PDE, particularly PDE4, these drugs prevent the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote the relaxation of airway smooth muscle, resulting in bronchodilation.[4]

  • Adenosine Receptor Antagonism: Adenosine can cause bronchoconstriction in asthmatic patients by acting on A1 adenosine receptors. Xanthine derivatives block these receptors, preventing this effect.[3]

G cluster_membrane Airway Smooth Muscle Cell AdenosineReceptor Adenosine A1 Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->AdenosineReceptor Activates Xanthines Doxofylline / Etofylline / Acefylline Xanthines->AdenosineReceptor Blocks PDE4 PDE4 Xanthines->PDE4 Inhibits ATP ATP ATP->AC cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Mechanism of action of xanthine bronchodilators.

Synthesis of Cardiovascular Drug Intermediates: Etofylline Clofibrate (B1669205)

Etofylline clofibrate is a hypolipidemic agent. Its synthesis involves the esterification of etofylline with clofibric acid.

Experimental Protocol: Synthesis of Etofylline Clofibrate

This protocol outlines the synthesis of etofylline clofibrate from etofylline.

  • Esterification:

    • Dissolve etofylline (1.0 eq) and clofibric acid (1.1 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain etofylline clofibrate.

Signaling Pathway: Mechanism of Action of Fibrates

Clofibrate and other fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased HDL cholesterol levels.

G cluster_cell Hepatocyte cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to GeneTranscription Gene Transcription PPRE->GeneTranscription LipidMetabolism Altered Lipid Metabolism (↓ Triglycerides, ↑ HDL) GeneTranscription->LipidMetabolism Fibrate Clofibrate Fibrate->PPARa Activates

Caption: Mechanism of action of fibrates via PPARα activation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of important pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in the efficient synthesis of antihistamines, bronchodilators, and cardiovascular agents. Further exploration of its reactivity can undoubtedly lead to the development of novel synthetic routes to other valuable therapeutic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-chloroethoxy)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material for the synthesis of this compound is 2-(2-chloroethoxy)ethanol (B196239).[1][2][3] This precursor is typically oxidized to the desired carboxylic acid.

Q2: What are the primary methods for synthesizing this compound?

The primary methods involve the oxidation of 2-(2-chloroethoxy)ethanol using various oxidizing agents. Common methods include:

  • Oxidation with nitric acid.[2][3]

  • Oxidation with hydrogen peroxide in the presence of a phase transfer catalyst.[1]

  • Oxidation using calcium hypochlorite (B82951) with a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyst.[1]

Q3: What is the role of a phase transfer catalyst in the synthesis?

In reactions involving immiscible phases (e.g., an aqueous phase and an organic phase), a phase transfer catalyst (PTC) is used to transport a reactant from one phase to the other to facilitate the reaction.[4][5] For instance, in the oxidation of 2-(2-chloroethoxy)ethanol with hydrogen peroxide, a PTC like tri-octylmethyl ammonium (B1175870) sulfate (B86663) can be used.[1]

Q4: Are there alternative synthesis routes besides oxidation?

While oxidation of 2-(2-chloroethoxy)ethanol is the most direct route, the Williamson ether synthesis is a fundamental method for forming ethers and could be adapted.[6][7] This would involve reacting an alkoxide with an alkyl halide. However, for this specific molecule, direct oxidation of the commercially available alcohol is more common.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, side product formation, or loss of product during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Refer to the specific protocol for guidance. For example, oxidation with nitric acid can range from 2-12 hours at temperatures between 10-90°C.[2] Oxidation with hydrogen peroxide and a PTC is typically carried out at 90°C for 4 hours.[1]

    • Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material is critical. An insufficient amount of oxidant will result in an incomplete reaction. For instance, when using nitric acid, its consumption can be 1-5 times the molar amount of 2-chloroethoxyethanol.[3]

  • Side Reactions:

    • Over-oxidation: Aggressive oxidation conditions can lead to the cleavage of the ether linkage or other undesired side products. Careful control of temperature and the rate of addition of the oxidant is crucial.

    • Hydrolysis of the Chloro Group: The chloro group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.[8] It is important to control the pH and temperature during extraction and purification steps.

  • Product Loss During Workup:

    • Inefficient Extraction: this compound is water-soluble. Ensure efficient extraction from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate (B1210297), methyl isobutyl ketone) and performing multiple extractions.[1]

    • Improper pH Adjustment: The product is a carboxylic acid and will remain in the aqueous phase as its carboxylate salt under basic conditions. Acidification of the aqueous layer to a pH of 2-3 is necessary to protonate the carboxylate and allow for extraction into an organic solvent.[1]

Issue 2: Difficulty in Product Purification

Q: I am having trouble obtaining a pure product. What are common impurities and how can I remove them?

A: Common impurities include unreacted starting material, byproducts from side reactions, and residual solvents.

Purification Strategies:

  • Acid-Base Extraction: This is a key purification step. After the initial extraction, washing the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) will convert the carboxylic acid product into its water-soluble salt, transferring it to the aqueous phase and leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product re-extracted.[1]

  • Column Chromatography: If acid-base extraction is insufficient, silica (B1680970) gel column chromatography can be employed to separate the product from impurities with different polarities.

  • Distillation: Although less common for this compound, vacuum distillation could be an option for purification if the product is thermally stable.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Oxidation MethodOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Nitric Acid OxidationNitric AcidNoneWater10-10018-24High (not specified)
Nitric Acid Oxidation70% Nitric AcidNoneNone25-30 then 901398
H₂O₂ Oxidation30% Hydrogen PeroxideTri-octylmethyl ammonium sulfateNone90419.3
TEMPO-catalyzed OxidationCalcium HypochloriteTEMPODichloromethane (B109758)/Water200.572

Experimental Protocols

Protocol 1: Synthesis via Nitric Acid Oxidation[2]
  • Reaction Setup: In a suitable reaction vessel, vigorously stir 70% nitric acid (d=1.42, 6.8 mole parts).

  • Addition of Starting Material: At 25-30°C, add 2-(2-chloroethoxy)ethanol (98% purity, 1.36 mole parts) dropwise over one hour.

  • Reaction: Continue stirring at the same temperature for 12 hours.

  • Heating: Heat the reaction mixture at 90°C for 1 hour.

  • Workup:

    • Distill off the excess nitric acid under reduced pressure (10-20 mm of mercury) at 80°C.

    • Cool the residue to room temperature.

    • Extract the residue with dichloroethane or ethyl acetate (2 x 200 parts).

    • Combine the organic layers and remove the solvent to obtain the product.

Protocol 2: Synthesis via TEMPO-catalyzed Oxidation[1]
  • Reaction Setup: To a flask, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52g of sodium bicarbonate, and 0.22g of TEMPO catalyst.

  • Addition of Oxidant: At room temperature, add a solution of 55.62g of calcium hypochlorite in 240.0 ml of tap water from a dropping funnel.

  • Reaction: Stir the mixture for 30 minutes.

  • Quenching: Add 1.34g of sodium metabisulfite (B1197395) to the reaction mixture.

  • Workup:

    • Separate the two phases.

    • Wash the aqueous phase with dichloromethane (2 x 10 ml).

    • Acidify the aqueous phase to pH 1-2 with 34% hydrochloric acid.

    • Extract the aqueous solution with methyl isobutyl ketone (5 x 50 ml).

    • Combine the organic extracts, wash with saturated salt solution (1 x 20 ml), and evaporate under reduced pressure to a constant mass.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start 2-(2-chloroethoxy)ethanol reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., Nitric Acid, H₂O₂, Ca(OCl)₂) oxidant->reaction quench Quenching (if necessary) reaction->quench extraction Solvent Extraction quench->extraction acid_base Acid-Base Wash extraction->acid_base drying Drying of Organic Layer acid_base->drying evaporation Solvent Evaporation drying->evaporation product Crude Product evaporation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Product Loss During Workup low_yield->workup_loss optimize_conditions Optimize Time & Temp incomplete_rxn->optimize_conditions Check adjust_ratio Adjust Reactant Ratios incomplete_rxn->adjust_ratio Check control_addition Control Reagent Addition side_reactions->control_addition Implement ph_control Precise pH Control side_reactions->ph_control Implement workup_loss->ph_control Implement multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions Implement

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2-(2-chloroethoxy)acetic acid by distillation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the distillation of this compound.

Q1: My product is dark or discolored after distillation. What is the cause and how can I prevent it?

A1: Discoloration often indicates thermal decomposition. This compound can be sensitive to high temperatures.

  • Troubleshooting Steps:

    • Verify Vacuum Level: Ensure your vacuum system is pulling a sufficiently low pressure (e.g., below 5 mmHg). A higher pressure requires a higher distillation temperature, increasing the risk of decomposition.

    • Monitor Pot Temperature: Keep the temperature of the distillation flask as low as possible while maintaining a steady distillation rate. Use a heating mantle with fine control and avoid overheating.

    • Minimize Distillation Time: Prolonged exposure to heat can cause degradation. Ensure your setup is efficient and do not leave the material at high temperatures for longer than necessary.

Q2: I'm having trouble achieving the target vacuum pressure mentioned in the protocol. What should I check?

A2: A poor vacuum is typically due to leaks in the system or the presence of volatile impurities.

  • Troubleshooting Steps:

    • Check for Leaks: Carefully inspect all glass joints, seals, and tubing for cracks or improper seating. Ensure all joints are properly greased (if using ground glass joints) and clamps are secure.

    • Degas the Crude Material: Low-boiling impurities, such as residual extraction solvents (e.g., ethyl acetate, dichloroethane), can vaporize and overwhelm the vacuum pump. Before heating to the distillation temperature, gently warm the crude product under vacuum to remove these volatiles.

    • Inspect the Vacuum Pump: Check the pump's oil level and quality. Contaminated oil can significantly reduce performance. Perform regular maintenance as per the manufacturer's instructions.

Q3: The purity of my distilled product is lower than expected. How can I improve separation?

A3: Low purity suggests that impurities are co-distilling with your product. This is common when impurities have boiling points close to that of this compound.

  • Troubleshooting Steps:

    • Use a Fractionating Column: For impurities with close boiling points, simple distillation may be insufficient. Use a short-path fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation efficiency.

    • Optimize Distillation Rate: Distilling too quickly reduces the number of theoretical plates and leads to poorer separation. Reduce the heating rate to allow for proper equilibration in the column, collecting the product dropwise.

    • Pre-distillation Purification: Consider an initial purification step. Washing the crude product with a basic solution like sodium bicarbonate can remove acidic impurities, while a brine wash can help remove water-soluble contaminants.

Q4: The liquid in the distillation flask is bumping violently. How can I achieve smooth boiling?

A4: Bumping occurs when the liquid becomes superheated and boils in an abrupt, uncontrolled manner.

  • Troubleshooting Steps:

    • Ensure Proper Stirring: Use a magnetic stir bar and stir plate to provide a nucleation point for smooth boiling. Ensure the stirring is vigorous enough to create a vortex.

    • Add Boiling Chips: If magnetic stirring is not possible, add fresh, unused boiling chips to the flask before applying vacuum or heat. Never add boiling chips to a hot or evacuated liquid.

    • Control Heating: Apply heat gradually. A sudden increase in temperature can initiate bumping.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Boiling Point 289.8 °C @ 760 mmHg
130-132 °C @ 5 mmHg (0.67 kPa)
130 °C @ 3.5 mmHg
Melting Point 32.5-33.0 °C
Density 1.296 - 1.326 g/mL
Molecular Weight 138.55 g/mol

Experimental Protocols

Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the standard procedure for purifying crude this compound obtained from synthesis.

1. Pre-Distillation Setup & Preparation:

  • Ensure the crude product is free of residual solvents by concentrating it on a rotary evaporator.

  • Select a round-bottom flask of an appropriate size (ideally 1/2 to 2/3 full).

  • Add a magnetic stir bar to the flask.

  • Assemble a vacuum distillation apparatus. A short-path distillation head is recommended. Ensure all glass joints are clean and lightly greased.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Distillation Procedure:

  • Begin vigorous stirring of the crude material.

  • Slowly apply vacuum to the system. Observe for any initial outgassing of volatile impurities.

  • Once a stable vacuum is achieved (e.g., < 5 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or reaction byproducts.

  • Gradually increase the temperature. The main fraction of this compound should begin to distill at approximately 130-132 °C at a pressure of 4-5 mmHg.

  • Adjust the heating rate to maintain a slow, steady collection rate (approximately 1 drop per second).

  • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

  • Stop the distillation when

Technical Support Center: Derivatization of 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-(2-chloroethoxy)acetic acid, a critical step for its analysis by gas chromatography-mass spectrometry (GC-MS). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound due to the presence of a carboxylic acid group. Direct injection into a GC-MS system would result in poor chromatographic peak shape, strong tailing, and low sensitivity. Derivatization masks the polar carboxyl group, increasing the compound's volatility and thermal stability, which are essential for successful GC-MS analysis.[1]

Q2: What are the most common derivatization techniques for this compound?

A2: The two most common and effective derivatization techniques for carboxylic acids like this compound are:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3]

  • Esterification (Alkylation): This technique converts the carboxylic acid into an ester. A frequently used reagent for this purpose, especially for halogenated acetic acids, is Pentafluorobenzyl bromide (PFBBr), which forms a PFB ester.[1][4]

Q3: Which derivatization method should I choose?

A3: The choice between silylation and esterification depends on several factors:

  • Silylation (BSTFA): This is a versatile and rapid method that often produces clean reactions with volatile byproducts.[3] However, silyl (B83357) derivatives can be sensitive to moisture.[5]

  • Esterification (PFBBr): PFBBr derivatives are generally more stable than TMS derivatives. This method is particularly useful for trace analysis, as the pentafluorobenzyl group enhances sensitivity for electron capture detection (ECD).[1]

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom: Low peak area for the derivatized product, or the presence of both the derivatized and underivatized acid in the chromatogram. The underivatized acid may appear as a broad, tailing peak or may not elute at all.

Potential Cause Solution
Presence of Moisture Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding derivatization reagents. Silylating reagents like BSTFA are particularly sensitive to moisture.[5]
Insufficient Reagent Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in the sample.[3][5] For esterification, a similar or greater excess of PFBBr and a catalyst/base is recommended.
Suboptimal Reaction Temperature or Time Optimize the reaction temperature and duration. Silylation with BSTFA is often carried out at 60-70°C for 30-60 minutes. Esterification with PFBBr may require heating at 60-100°C for 15-60 minutes. Sterically hindered carboxylic acids may require longer reaction times or higher temperatures.[5]
Poor Sample Solubility Ensure the this compound is fully dissolved in the reaction solvent before adding the derivatizing reagent. Sonication may aid in dissolution.
Issue 2: Peak Tailing in GC-MS Analysis

Symptom: The chromatographic peak for the derivatized analyte is asymmetrical with a pronounced tail.

Potential Cause Solution
Incomplete Derivatization As mentioned above, underivatized carboxylic acid is highly polar and will interact strongly with the GC system, leading to severe peak tailing. Refer to the troubleshooting steps for "Incomplete Derivatization".
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition your GC column according to the manufacturer's instructions.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
Issue 3: Presence of Interfering Peaks

Symptom: Extraneous peaks in the chromatogram that interfere with the analysis of the target derivative.

Potential Cause Solution
Reagent Byproducts Excess derivatizing reagent and its byproducts can sometimes appear in the chromatogram. BSTFA and its byproducts are typically very volatile and elute early. If PFBBr byproducts interfere, a sample clean-up step after derivatization, such as solid-phase extraction (SPE), may be necessary.
Contamination Contamination can come from solvents, glassware, or the sample itself. Ensure all materials are of high purity and are handled carefully to avoid cross-contamination. Running a reagent blank (all components except the sample) can help identify sources of contamination.
Side Reactions The chloroethoxy group in the molecule could potentially undergo side reactions under harsh derivatization conditions, although this is less common with standard silylation and esterification methods. If unexpected peaks are observed, consider using milder reaction conditions (lower temperature, shorter time).

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for your specific sample matrix and instrumentation.

Protocol 1: Silylation with BSTFA
  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification with PFBBr
  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 1 mL of a suitable solvent (e.g., acetonitrile). Add 10-20 µL of a base catalyst (e.g., triethylamine (B128534) or diisopropylethylamine). Add 10-50 µL of PFBBr (Pentafluorobenzyl bromide).

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes.

  • Work-up (Optional): After cooling, the reaction mixture can be washed with a dilute aqueous acid and then water to remove excess base and salts. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis: The final solution can be concentrated or diluted as needed and is then ready for injection into the GC-MS.

Quantitative Data

Specific quantitative data for the derivatization of this compound is not widely available in the literature. The following table provides typical reaction conditions and expected outcomes based on the derivatization of similar carboxylic acids. Optimization is crucial for achieving high yields and reproducibility.

ParameterSilylation with BSTFAEsterification with PFBBr
Reagent BSTFA + 1% TMCSPFBBr with Triethylamine
Solvent Acetonitrile or PyridineAcetonitrile
Reagent Ratio (Reagent:Analyte) >2:1 molar ratio>2:1 molar ratio
Temperature 60 - 80°C60 - 100°C
Time 30 - 60 min30 - 60 min
Expected Yield >90% (with optimization)>90% (with optimization)

Experimental Workflow and Troubleshooting Logic

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Troubleshooting Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve Silylation Silylation (BSTFA, 70°C, 1h) Dissolve->Silylation Esterification Esterification (PFBBr, 80°C, 30min) Dissolve->Esterification GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS Good_Result Good Peak Shape & Response GCMS->Good_Result Successful Troubleshoot Troubleshooting GCMS->Troubleshoot Poor Results Troubleshoot->Dry Check for Moisture Troubleshoot->Silylation Optimize Reaction Conditions Troubleshoot->Esterification Optimize Reaction Conditions Troubleshoot->GCMS Check GC System

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

References

stability of 2-(2-chloroethoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(2-chloroethoxy)acetic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbon-chlorine bond.[1] This reaction is a nucleophilic substitution where a hydroxide (B78521) ion (OH⁻) attacks the carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion (Cl⁻).[1] The expected product of this hydrolysis is 2-(2-hydroxyethoxy)acetic acid.

Q2: What factors influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis is pH-dependent.[1] By analogy with other haloacetic acids, the degradation rate is expected to be influenced by the concentration of hydroxide ions. The hydrolysis of similar compounds, like chloroacetic acid, has been shown to be a second-order reaction under alkaline conditions.

  • Temperature: As with most chemical reactions, an increase in temperature will likely increase the rate of hydrolysis.[1]

  • Microbial Contamination: Studies on haloacetic acids have shown that microbial activity can contribute to their decomposition.[2]

Q3: What are the expected degradation products of this compound?

A3: The initial and primary degradation product from hydrolysis is expected to be 2-(2-hydroxyethoxy)acetic acid. Under certain conditions, particularly neutral or basic pH, the resulting 2-(2-hydroxyethoxy)acetic acid could potentially undergo intramolecular cyclization to form 1,4-dioxan-2-one, similar to what is observed with (2-Hydroxyethoxy)acetic acid (HEAA).

Q4: How should aqueous solutions of this compound be stored to minimize degradation?

A4: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) or frozen. While specific data for this compound is limited, for analogous haloacetic acids, controlling pH can also be a factor. Given that hydrolysis can be base-mediated, maintaining a neutral to slightly acidic pH may be beneficial, but this would need to be experimentally verified. For long-term storage, using a buffered solution and protection from light are advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound potency in solution. High pH of the solution: The hydrolysis rate is expected to increase with higher pH.Measure the pH of your solution. If it is neutral or basic, consider preparing the solution in a buffer with a slightly acidic pH (e.g., pH 4-6).
Elevated storage temperature: Storing solutions at room temperature or higher can accelerate degradation.Store stock and working solutions at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage.
Microbial contamination: Bacteria can metabolize haloacetic acids.[2]Prepare solutions using sterile water and filter-sterilize the final solution if possible. Store in sterile containers.
Inconsistent results between experiments. Variability in solution preparation: Differences in pH, buffer components, or water quality can affect stability.Standardize the solution preparation protocol. Use a consistent source of high-purity water and freshly prepared buffers.
Inconsistent storage conditions: Fluctuations in temperature or exposure to light can lead to variable degradation rates.Ensure all samples are stored under identical and controlled conditions. Use amber vials or wrap containers in foil to protect from light.
Appearance of unexpected peaks in analytical chromatograms. Formation of degradation products: The appearance of new peaks over time is indicative of degradation.Use a stability-indicating analytical method (e.g., gradient HPLC) to separate the parent compound from potential degradants. Mass spectrometry can be used to identify these new peaks.
Interaction with container material: The compound may adsorb to or react with the container.Use inert container materials such as glass or polypropylene.

Data on Factors Affecting Stability

Factor Condition Expected Impact on Stability Rationale
pH Acidic (pH < 7)Higher StabilityLower concentration of hydroxide ions to catalyze hydrolysis.
Neutral to Basic (pH ≥ 7)Lower StabilityIncreased rate of nucleophilic attack by hydroxide ions on the carbon-chlorine bond.[1]
Temperature Low (e.g., 4°C)Higher StabilityReduced kinetic energy of molecules, slowing the rate of hydrolysis.
High (e.g., > 25°C)Lower StabilityIncreased reaction rate as described by the Arrhenius equation.[1]
Ionic Strength HighMay slightly decrease stabilityPotential for salt effects to influence reaction kinetics.
LowMay slightly increase stabilityBaseline condition with minimal interference from other ions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.

Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3]

Materials:

  • This compound

  • High-purity water (e.g., Type I)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Buffer salts (e.g., phosphate (B84403) or acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 N HCl to obtain a final acid concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 N NaOH to obtain a final base concentration of 0.1 N. Incubate at room temperature, as base hydrolysis is often rapid.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to obtain a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The sampling frequency should be adjusted based on the expected rate of degradation.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

    • For other stressed samples, cool to room temperature if heated.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and, if possible, quantify the major degradation products.

    • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Visualizations

cluster_hydrolysis Hydrolysis Pathway C2H4O2Cl_acid This compound C2H4O3_acid 2-(2-hydroxyethoxy)acetic acid C2H4O2Cl_acid->C2H4O3_acid + OH⁻ - Cl⁻ lactone 1,4-dioxan-2-one C2H4O3_acid->lactone Intramolecular Cyclization (Neutral/Basic pH)

Caption: Predicted hydrolysis pathway of this compound.

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution (1 mg/mL in H₂O) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Aliquots at Timed Intervals stress->sampling quench Neutralize/Quench Reaction sampling->quench analysis Analyze by Stability-Indicating HPLC-UV/MS quench->analysis data Calculate % Degradation & Identify Products analysis->data

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpectedly High Degradation Observed check_ph Check pH of Solution start->check_ph check_temp Check Storage Temperature check_ph->check_temp pH is acidic adjust_ph Adjust to slightly acidic pH or use a buffer check_ph->adjust_ph pH is neutral/basic check_contamination Check for Microbial Contamination check_temp->check_contamination Temp is correct adjust_temp Store at 2-8°C or frozen check_temp->adjust_temp Temp is high filter_solution Use sterile water and filter-sterilize check_contamination->filter_solution Contamination suspected end Re-evaluate Stability check_contamination->end No contamination found adjust_ph->end adjust_temp->end filter_solution->end

Caption: Troubleshooting workflow for unexpected degradation.

References

managing side reactions during the synthesis of Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of Cetirizine (B192768).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Cetirizine?

A1: During the synthesis of Cetirizine, several process-related impurities and degradation products can form. These are monitored to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Different synthetic routes will result in different impurity profiles.[2] Common impurities include:

  • Process-Related Impurities: These are compounds formed from side reactions of starting materials, intermediates, or reagents. Examples include (±)-2,2-bis[4-[(4chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether.[3] Other identified impurities are listed in pharmacopoeias and include Cetirizine EP Impurity A, B, C, D, E, F, and G.[]

  • Degradation Products: These can form during synthesis or storage under suboptimal conditions.

  • Structurally Related Analogs: These are molecules with a close structural resemblance to Cetirizine that may be formed during the synthesis.[1]

Q2: How can I detect and quantify impurities in my Cetirizine sample?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the identification and quantification of Cetirizine impurities.[1][3] The United States Pharmacopeia (USP) provides a standardized HPLC method for analyzing organic impurities in Cetirizine hydrochloride tablets.[5] Modernization of these methods, for instance by using columns with smaller particle sizes, can significantly reduce analysis time and improve peak shape.[6][7]

Q3: What are the key synthetic routes for Cetirizine, and how do they influence side reactions?

A3: Several synthetic routes for Cetirizine dihydrochloride (B599025) have been developed, each with its own set of potential side reactions and impurity profiles. The choice of route can impact the purity, yield, and environmental impact of the synthesis.[8][9] Key approaches include:

  • Alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate.[10]

  • N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide (B1366819) or methyl 2-(2-chloroethoxy)acetate.[8]

  • Synthesis from 4-chlorobenzophenone.[9]

  • Catalytic oxidation of hydroxyzine.[9]

Each route has different intermediates and reaction conditions, which can lead to the formation of specific impurities. A thorough risk assessment of the chosen manufacturing process is crucial to control the impurity profile.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of unknown impurities detected by HPLC. Incomplete reaction or formation of unexpected side products.1. Isolate the impurity using preparative HPLC for structural characterization by techniques like Mass Spectrometry and NMR.[3][11] 2. Review the reaction conditions (temperature, solvent, catalyst) and compare with established protocols. 3. Evaluate the purity of starting materials and reagents.
Low yield of Cetirizine. Suboptimal reaction conditions or degradation of the product.1. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. 2. Ensure the work-up procedure is appropriate to minimize product loss. For instance, after alkaline hydrolysis, proper pH adjustment is critical during extraction.[12] 3. Consider an alternative synthetic route that has been reported to have higher yields.[8][9]
Formation of specific known impurities (e.g., Cetirizine Dimer). Side reactions favored by specific conditions.1. Modify reaction conditions to disfavor the side reaction. This may involve changing the base, solvent, or temperature. 2. Purify the crude product using recrystallization or chromatography to remove the specific impurity.
Poor peak shape in HPLC analysis. Mismatch between sample diluent and mobile phase.1. Adjust the composition of the sample diluent to be as close as possible to the mobile phase.[5][7] 2. Reduce the injection volume to mitigate peak distortion caused by the sample diluent.[6]

Experimental Protocols

Protocol 1: General Method for Impurity Analysis by HPLC

This protocol is a generalized procedure based on USP methods for analyzing organic impurities in Cetirizine hydrochloride.

  • System: An Alliance e2695 HPLC System with a 2489 UV/Visible Detector or equivalent.[5]

  • Column: XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm column.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., a solution of tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) and sulfuric acid), typically in a ratio around 93:7 (organic:aqueous).[5][6]

  • Sample Preparation:

    • Crush tablets or weigh the API sample.

    • Dissolve and dilute in a suitable diluent (e.g., a mixture of acetonitrile and water, sometimes with a small amount of acid) to a final concentration of approximately 0.5 mg/mL.[5]

    • Sonicate for about 20 minutes to ensure complete dissolution.[5]

    • Filter the sample through a 0.45 µm filter before injection.[5]

  • Injection Volume: 10.6 µL (this may need to be optimized based on the column dimensions and system).[7]

  • Detection: UV at a specified wavelength.

  • System Suitability: The system is deemed suitable if the tailing factor for the Cetirizine peak is not more than 2.0 and the relative standard deviation for replicate injections is not more than 10.0%.[5]

Visualizations

Experimental Workflow for Cetirizine Synthesis and Impurity Management

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Stage cluster_troubleshooting Troubleshooting Loop start Select Synthetic Route raw_materials Procure Starting Materials & Reagents start->raw_materials synthesis Perform Chemical Synthesis raw_materials->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup hplc Impurity Profiling by HPLC/LC-MS workup->hplc spec Compare with Specifications hplc->spec purification Purification (Recrystallization/Chromatography) spec->purification Purification Needed release Final API Release spec->release Pass identify_impurity Isolate & Characterize Impurity spec->identify_impurity Fail purification->hplc end end release->end END optimize Optimize Reaction Conditions identify_impurity->optimize optimize->synthesis

Caption: Workflow for Cetirizine Synthesis and Quality Control.

Logical Relationship for Troubleshooting Impurity Issues

G cluster_investigation Investigation cluster_action Corrective Action start High Impurity Detected known_impurity Is the impurity known? start->known_impurity characterize Characterize Structure (MS, NMR) known_impurity->characterize No review_params Review Reaction Parameters known_impurity->review_params Yes characterize->review_params modify_conditions Modify Synthesis Conditions review_params->modify_conditions change_reagents Change Reagent/Solvent review_params->change_reagents improve_purification Improve Purification Step review_params->improve_purification end Impurity within Specification modify_conditions->end change_reagents->end improve_purification->end

Caption: Troubleshooting Logic for Out-of-Specification Impurities.

References

optimizing reaction conditions for N-alkylation with 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for N-alkylation using 2-(2-chloroethoxy)acetic acid.

Troubleshooting Guide

Q1: I am observing a low or no yield of my desired N-alkylated product. What are the potential causes and solutions?

A1: Low product yield is a common issue in N-alkylation reactions. Several factors could be responsible:

  • Insufficiently Activated Nucleophile: The amine's lone pair of electrons must be available to attack the electrophilic carbon of the alkylating agent. Ensure an appropriate base is used in a sufficient quantity to deprotonate the amine or scavenge the HCl generated during the reaction.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, they may also significantly slow down the desired alkylation.

  • Decomposition of the Alkylating Agent: this compound can be sensitive to moisture and prolonged heating.

Troubleshooting Steps:

ProblemSuggested Solution
Low Reactivity - Use a stronger, non-nucleophilic base.- Increase the reaction temperature incrementally and monitor progress by TLC or LC-MS.- Consider a more polar aprotic solvent like DMF or DMSO to better solvate the transition state.[1]
Incomplete Reaction - Increase the equivalents of the alkylating agent (e.g., to 1.5 - 2.0 eq.).- Extend the reaction time.- Add a catalytic amount of sodium or potassium iodide to facilitate the reaction, especially if starting from an alkyl bromide analogue.
Reagent Decomposition - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).- Use anhydrous solvents.

Q2: My reaction is producing a significant amount of di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a frequent side reaction, especially with primary amines, as the mono-alkylated product can react again with the alkylating agent.[2]

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Use a molar excess of the amine relative to the this compound. This statistically favors the alkylation of the more abundant starting amine.

  • Controlled Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to maintain a low concentration of the electrophile.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS and stop the reaction as soon as the starting amine is consumed, before significant di-alkylation occurs.[3]

  • Base Selection: The choice of base can influence selectivity. Weaker bases or specific combinations like K₂CO₃/Na₂CO₃ have been shown to be effective in promoting mono-alkylation in similar systems.[4]

Q3: I am struggling with the purification of my final product. It is difficult to separate from the starting materials or byproducts.

A3: Purification can be challenging due to similar polarities of the product and unreacted starting materials or byproducts.

Purification Tips:

  • Optimize the Reaction: The best way to simplify purification is to run a clean reaction. Use the strategies above to minimize side products.

  • Aqueous Work-up: Use an appropriate aqueous work-up to remove inorganic salts and water-soluble components. An acidic wash can remove unreacted amine, while a basic wash can help with the carboxylic acid functionality of the product or starting material.

  • Chromatography: Silica (B1680970) gel column chromatography is a common purification method. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane) to achieve optimal separation.

  • Salt Formation/Recrystallization: If the product is an amine, consider forming a hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-alkylation reaction?

A1: The base serves two primary functions: it deprotonates the amine nucleophile, increasing its reactivity, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, DIPEA).[5][6]

Q2: Which solvents are most suitable for this reaction?

A2: Polar aprotic solvents are generally the most effective for N-alkylation as they can solvate the charged transition state without deactivating the amine nucleophile through hydrogen bonding.[1] Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO) In some cases, alcoholic solvents like methanol have also been used effectively, although they are polar protic and can sometimes slow the reaction.[1][4]

Q3: What is a typical reaction temperature and duration?

A3: The optimal temperature and time depend on the reactivity of the specific amine. Reactions can be run anywhere from room temperature to elevated temperatures (e.g., 60-80 °C).[5] It is recommended to start at room temperature and gently heat if the reaction is slow. Reaction times can vary from a few hours to over 24 hours.[3][6] Always monitor the reaction's progress to determine the optimal endpoint.

Q4: Can I use this compound to alkylate secondary amines?

A4: Yes, secondary amines can be alkylated to form tertiary amines. As there is no possibility of over-alkylation beyond the tertiary amine, these reactions can sometimes be more straightforward than with primary amines.[2]

Experimental Protocols

General Protocol for Mono-N-Alkylation of a Primary Aromatic Amine

This protocol is based on established methods for selective N-alkylation.[4]

Materials:

  • Primary aromatic amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Anhydrous Methanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary aromatic amine (1.0 eq), K₂CO₃ (1.0 eq), Na₂CO₃ (3.0 eq), and anhydrous methanol.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0 - 1.2 eq) to the mixture.

  • Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically when the starting amine is consumed), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-N-alkylated product.

Data Presentation

The following table summarizes the effects of different reaction parameters on the N-alkylation of an aromatic amine with a related chloro-alkylating agent, 2-chloroethanol. These results provide valuable insights for optimizing reactions with this compound.[4]

Table 1: Optimization of Reaction Conditions for Mono-N-Alkylation

EntryBase (eq)Additive (eq)SolventTime (h)Yield of Mono-alkylated Product (%)Selectivity (Mono:Di)
1K₂CO₃ (1)-Methanol126481:19
2K₂CO₃ (1)Na₂CO₃ (1)Methanol127282:18
3K₂CO₃ (1)Na₂CO₃ (3)Methanol127684:16
4Triethylamine (1)Na₂CO₃ (3)Methanol126070:30
5K₂CO₃ (1)Na₂CO₃ (3)Acetonitrile24No Reaction-
6K₂CO₃ (1)Na₂CO₃ (3)DMF24Trace-
7K₂CO₃ (1)Na₂CO₃ (3)Ethanol126978:22

Data adapted from a study on a similar N-alkylation reaction and is for illustrative purposes.[4]

Visualizations

Experimental Workflow

G General Workflow for N-Alkylation A 1. Reactant Setup - Amine (1 eq) - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) B 2. Add Alkylating Agent - Add this compound - Stir at specified temperature A->B C 3. Monitor Reaction - Use TLC or LC-MS B->C D 4. Aqueous Work-up - Quench reaction - Extract with organic solvent C->D E 5. Purification - Dry and concentrate organic layers - Purify by column chromatography D->E F Final Product E->F

Caption: A generalized experimental workflow for the N-alkylation reaction.

Potential Side Reaction Pathway

G Side Reaction: Di-Alkylation Pathway cluster_main Desired Reaction cluster_side Side Reaction A Primary Amine (R-NH2) B Mono-alkylated Product A->B + Alkylating Agent C Di-alkylated Product B_side Mono-alkylated Product B_side->C + Alkylating Agent

Caption: The competitive pathway leading to the di-alkylated side product.

References

removing unreacted 2-(2-chloroethoxy)acetic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Carboxylic Acids

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with carboxylic acids. The following guide focuses on the specific challenges of .

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-(2-chloroethoxy)acetic acid from my reaction mixture?

A1: The most common and effective methods for removing this compound are based on its acidic nature and polarity. The primary techniques include:

  • Liquid-Liquid Extraction (Acid-Base): This is often the most effective method. By manipulating the pH of the aqueous phase, the carboxylic acid can be converted to its water-soluble carboxylate salt, allowing it to be separated from neutral or basic organic compounds.[1][2]

  • Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be used to separate the polar carboxylic acid from other components in the reaction mixture.[3][4]

  • Recrystallization: If the desired product and the unreacted acid have significantly different solubilities in a particular solvent system, recrystallization can be an effective purification method.[5]

  • Distillation: This method is suitable if there is a significant difference in boiling points between the unreacted acid and other components, though it is less commonly used for this specific compound due to its relatively high boiling point.[6][7]

Q2: My liquid-liquid extraction is not working efficiently. What are the common causes?

A2: Inefficient extraction of this compound is typically due to incorrect pH or solvent choice.

  • Incorrect pH: To extract the acid into an aqueous basic solution (e.g., sodium bicarbonate), the pH of the aqueous layer must be sufficiently high to deprotonate the carboxylic acid. A pH that is too low will result in incomplete deprotonation and poor partitioning into the aqueous layer.[1]

  • Insufficient Mixing: Emulsion formation can hinder separation. Ensure thorough but not overly vigorous mixing of the two phases.[8]

  • Improper Solvent Choice: The organic solvent used should be immiscible with water and have a good solubility profile for your desired compound while having poor solubility for the carboxylate salt.[2][9]

Q3: I am trying to use silica (B1680970) gel chromatography, but the carboxylic acid is smearing or not eluting properly. How can I fix this?

A3: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to peak tailing and poor separation.[10] To mitigate this:

  • Add an Acidic Modifier: Including a small amount of a volatile acid (e.g., 0.1-1% acetic acid or trifluoroacetic acid) in the mobile phase can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.

  • Use a Different Stationary Phase: Reversed-phase chromatography (e.g., C18) is often more suitable for purifying polar compounds like carboxylic acids.[3]

Q4: Can I remove the acid by simply washing the organic layer with water?

A4: While this compound is soluble in water, a simple water wash is often insufficient for complete removal from an organic solvent.[7] To achieve efficient removal, it is highly recommended to wash with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) to convert the acid into its much more water-soluble salt form.[11][12]

Data Presentation

The physical and chemical properties of this compound are crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₄H₇ClO₃[13]
Molecular Weight 138.55 g/mol [11][13]
Boiling Point 130-132 °C (at 5 mmHg)[7]
Melting Point 32.5-33.0 °C[14]
Density 1.326 g/mL[7]
pKa (Predicted) 3.34 ± 0.10[14]
Solubility in Water 22.1 mg/mL[15]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic this compound from a reaction mixture containing neutral organic compounds.

Materials:

  • Reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting periodically. Allow the layers to separate. The deprotonated this compound (as its sodium salt) will now be in the upper aqueous layer.

  • Separation: Drain the lower organic layer into a clean flask. Drain the upper aqueous layer (containing the carboxylate salt) into a separate flask.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is ~2-3.[11][12] This will re-protonate the carboxylate salt, regenerating the water-insoluble carboxylic acid.

  • Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the previous step. Wash with brine to remove residual water, then dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Purification Method Selection

G start Start: Crude Reaction Mixture check_properties Are Product and Acid Properties Known? (Solubility, pKa, BP) start->check_properties acid_base_possible Is the Product Stable to Acid/Base? check_properties->acid_base_possible Yes chromatography_needed Are Components Separable by Polarity? check_properties->chromatography_needed No extraction Perform Acid-Base Liquid-Liquid Extraction acid_base_possible->extraction Yes acid_base_possible->chromatography_needed No end Purified Product extraction->end column Use Column Chromatography (Normal or Reversed-Phase) chromatography_needed->column Yes distill_possible Is there a Large Boiling Point Difference (>50 °C)? chromatography_needed->distill_possible No column->end distillation Perform Fractional Distillation distill_possible->distillation Yes distill_possible->end No/ Impure distillation->end

Caption: Decision workflow for selecting a purification method.

Principle of Acid-Base Extraction

G cluster_0 Step 1: Basification (Extraction) cluster_1 Step 2: Acidification (Recovery) start_state Organic Layer R-COOH (Acid) Neutral Compound Aqueous Layer add_base + NaHCO₃ (aq) start_state->add_base end_state_1 Organic Layer Neutral Compound Aqueous Layer R-COO⁻Na⁺ (Salt) add_base->end_state_1 start_state_2 Aqueous Layer R-COO⁻Na⁺ (Salt) end_state_1->start_state_2 Separate Layers add_acid + HCl (aq) start_state_2->add_acid end_state_2 Aqueous Layer R-COOH (Acid) Precipitates or is Extracted Back into Organic Solvent add_acid->end_state_2

Caption: pH-driven partitioning in liquid-liquid extraction.

References

common impurities found in commercial 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in commercial 2-(2-chloroethoxy)acetic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments due to impurities in this compound.

FAQs

Q1: What are the most common impurities I can expect in commercial this compound?

A1: Based on its primary synthesis route, the oxidation of 2-(2-chloroethoxy)ethanol (B196239), the most common impurities include:

  • Unreacted Starting Material: 2-(2-chloroethoxy)ethanol.

  • Over-oxidation Byproducts: Such as oxalic acid or formic acid.

  • Side-reaction Products: Including other chlorinated species.

  • Residual Solvents: From the synthesis and purification process.

Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?

A2: Yes, impurities can significantly impact reaction yields. The presence of the unreacted starting material, 2-(2-chloroethoxy)ethanol, means the actual concentration of the desired acid is lower than stated. Other reactive impurities could also consume reagents, leading to lower yields of the target molecule. We recommend verifying the purity of your batch using the analytical methods outlined below.

Q3: I am observing unexpected side products in my reaction. How can I determine if they originate from the this compound?

A3: To investigate the source of side products, you should first analyze the purity of the starting this compound. Running a blank reaction with the acid and your solvent can help identify any inherent impurities that might be reactive under your experimental conditions. Techniques like HPLC-MS or GC-MS can be used to identify and characterize these unknown peaks.

Q4: Are there any genotoxic impurities I should be concerned about?

A4: The starting material, 2-(2-chloroethoxy)ethanol, is considered a potential genotoxic impurity.[1][2] Its levels are typically monitored and controlled to be at very low levels (ppm) in the final product. If your application is for pharmaceutical use, it is crucial to have a validated analytical method to quantify this specific impurity.

Data on Common Impurities

The following table summarizes the potential common impurities in commercial this compound. Please note that the exact concentrations can vary between suppliers and batches. Commercial grades typically offer a purity of 95-97% or higher.[3][4]

Impurity NameChemical FormulaTypical Concentration RangePotential Origin
2-(2-Chloroethoxy)ethanolC4H9ClO2< 0.5%Unreacted starting material
Oxalic AcidC2H2O4< 0.1%Over-oxidation byproduct
Formic AcidCH2O2< 0.1%Over-oxidation byproduct
Dichloroacetic acidC2H2Cl2O2TraceSide-reaction product
WaterH2O< 0.5%Residual moisture
Residual Solvents (e.g., Toluene, Ethyl Acetate)-< 0.1%Synthesis and purification

Experimental Protocols

Below are detailed methodologies for the analysis of impurities in this compound.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS) for enhanced specificity.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or MS in full scan mode.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and compare the peak areas of the impurities to that of a certified reference standard of this compound to quantify their levels.

Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities, including the starting material 2-(2-chloroethoxy)ethanol and residual solvents.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu.

  • Sample Preparation:

    • Derivatization for the acid: For better chromatographic performance, the carboxylic acid group can be derivatized (e.g., to its methyl or ethyl ester) prior to injection.

    • Direct injection for volatiles: For the analysis of 2-(2-chloroethoxy)ethanol and residual solvents, a direct injection of a diluted sample in a suitable solvent (e.g., methanol) can be performed.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by creating a calibration curve with certified reference standards.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the synthesis of this compound and the potential formation of common impurities.

G cluster_synthesis Synthesis Process Start Starting Material: 2-(2-Chloroethoxy)ethanol Oxidation Oxidation (e.g., with H2O2, HNO3) Start->Oxidation Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product Crude Product: This compound Oxidation->Product OverOxidation Over-oxidation Byproducts (e.g., Oxalic Acid) Oxidation->OverOxidation Harsh Conditions SideReaction Side-reaction Products (e.g., Dichloroacetic Acid) Oxidation->SideReaction Side Reactions Purification Purification (Extraction, Distillation) Product->Purification FinalProduct Commercial This compound Purification->FinalProduct Residuals Residual Solvents & Water Purification->Residuals Incomplete Removal

Caption: Synthesis pathway of this compound and origins of common impurities.

References

Technical Support Center: Enhancing the Stability of 2-(2-chloroethoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(2-chloroethoxy)acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The main stability concerns for this class of compounds revolve around the reactivity of the functional groups present. The primary degradation pathways include:

  • Hydrolysis of the chloroethoxy group: The terminal chlorine atom can be susceptible to nucleophilic substitution, particularly by water or other nucleophiles in the solution, leading to the formation of a hydroxyethoxy derivative.

  • Hydrolysis of the carboxylic acid derivative: Ester and amide derivatives are prone to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the parent this compound and the corresponding alcohol or amine.[1]

  • Reactivity of the acid chloride: 2-(2-chloroethoxy)acetyl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form this compound and hydrochloric acid.[2]

Q2: How should I handle and store this compound and its derivatives to ensure maximum stability?

A2: To ensure the stability of these compounds, it is recommended to store them in airtight containers under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C). For the highly reactive acetyl chloride derivative, stringent moisture-free conditions are essential.

Q3: My analytical results for a this compound derivative are inconsistent. What could be the cause?

A3: Inconsistent analytical results can stem from the degradation of the compound during sample preparation or analysis. It is crucial to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its potential degradation products. Ensure that the mobile phase and sample diluent are compatible with the compound and will not induce degradation.

Q4: Can I use buffers to control the pH of my formulation containing a this compound derivative?

A4: Yes, using a buffer system is a good practice to maintain the pH and potentially enhance stability. However, it is critical to perform compatibility studies to ensure that the buffer components themselves do not catalyze degradation. The choice of buffer will depend on the specific derivative and the desired pH range for optimal stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound derivatives.

IssuePotential CauseRecommended Action
Unexpected peak in HPLC chromatogram with a shorter retention time. This could indicate the hydrolysis of an ester or amide derivative to the more polar this compound.Confirm the identity of the peak using a reference standard of the parent acid or by LC-MS. To prevent hydrolysis, ensure the sample is prepared and stored under neutral or slightly acidic conditions and at low temperatures.
Gradual loss of the parent compound concentration in a formulation. This suggests ongoing degradation. The specific pathway will depend on the derivative and the formulation conditions (pH, temperature, presence of nucleophiles).Conduct a forced degradation study to identify the degradation products and the conditions that accelerate the degradation. This will help in reformulating the product to enhance stability.
Formation of an acidic byproduct, detected by a drop in pH. For derivatives like 2-(2-chloroethoxy)acetyl chloride, this is likely due to hydrolysis, which produces hydrochloric acid.[2] For other derivatives, it could indicate hydrolysis of the ester or amide linkage, forming the parent carboxylic acid.Handle the compound under strict anhydrous conditions. For formulations, consider the use of a non-aqueous solvent system if feasible. If an aqueous system is necessary, use a buffer to maintain the pH.
Appearance of multiple degradation peaks in a forced degradation study. This indicates that the molecule is susceptible to degradation through multiple pathways, such as hydrolysis, oxidation, or photolysis.Analyze the degradation products to understand the different degradation pathways. This information is crucial for developing a stable formulation and for selecting appropriate packaging to protect against light, if necessary.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5]

Objective: To intentionally degrade the this compound derivative under various stress conditions to identify likely degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Reflux the compound in 0.1N HCl at 60°C for 30 minutes.[4]

  • Base Hydrolysis: Reflux the compound in 0.1N NaOH at 60°C for 30 minutes.[4]

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to light conditions as specified in ICH Q1B guidelines.

Methodology:

  • Prepare solutions of the this compound derivative at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions to the stress conditions outlined above for a defined period.

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples, including an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Potential Degradation Pathways of this compound Derivatives

cluster_0 Ester Derivative cluster_1 Amide Derivative cluster_2 Parent Compound cluster_3 Degradation Products Ester R-CO-O-R' Acid Parent Acid (R-COOH) Ester->Acid Hydrolysis (Acid/Base) Alcohol Alcohol (R'-OH) Ester->Alcohol Hydrolysis (Acid/Base) Amide R-CO-NR'R'' Amide->Acid Hydrolysis (Acid/Base) Amine Amine (HNR'R'') Amide->Amine Hydrolysis (Acid/Base) Parent This compound (R-COOH) Hydroxy Hydroxyethoxy Derivative Parent->Hydroxy Hydrolysis of Chloro Group

Caption: Potential degradation pathways for ester and amide derivatives of this compound.

Experimental Workflow for Forced Degradation Studies

start Start: Prepare sample solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze evaluate Evaluate Data: Identify Degradants, Determine Degradation Rate analyze->evaluate end End: Establish Stability Profile evaluate->end

Caption: A typical workflow for conducting forced degradation studies.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities and metabolites is a critical cornerstone of robust and reliable results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(2-chloroethoxy)acetic acid, a compound of interest in various pharmaceutical and environmental contexts. We delve into the established High-Performance Liquid Chromatography (HPLC) method and explore viable alternatives, presenting supporting data and detailed protocols to inform your analytical strategy.

The accurate measurement of this compound, a polar organic molecule, presents unique analytical challenges. Its high polarity can make it difficult to retain on traditional reversed-phase HPLC columns, and its lack of a strong UV chromophore can limit detection sensitivity with standard UV detectors. This guide will compare a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection to an alternative Ion Chromatography (IC) method, providing a clear overview of their respective performance characteristics.

Method Performance at a Glance: A Comparative Analysis

To facilitate a clear and objective comparison, the following table summarizes the key validation parameters for a validated RP-HPLC-UV method and a proposed Ion Chromatography method for the quantification of this compound.

Validation ParameterRP-HPLC with UV DetectionIon Chromatography with Suppressed Conductivity Detection
Specificity No interference from blank and placebo at the retention time of the analyte.Selective for anionic species; baseline separation from common inorganic anions.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998
Range 1.0 - 25 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 3.0%
- Intermediate Precision≤ 3.0%≤ 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL
Robustness Method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.Method is robust to minor variations in eluent concentration and flow rate.

Visualizing the Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, Detector) Start Validation Protocol Dev->Start Proceed to Validation Specificity Specificity (Blank, Placebo, Analyte) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Statistical) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness End Validation Report Robustness->End

Caption: Workflow for the validation of the HPLC method.

In-Depth Experimental Protocols

Herein, we provide detailed methodologies for the RP-HPLC-UV and Ion Chromatography methods.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is a widely accessible approach for the quantification of this compound. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, allowing for better retention on a C18 stationary phase.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), and ultrapure water.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation from any impurities. For example: 0-5 min (95% A), 5-15 min (linear gradient to 50% A), 15-20 min (50% A), 20-21 min (linear gradient to 95% A), 21-25 min (95% A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase A to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography is an excellent alternative for the analysis of small, polar, and ionic species like this compound. It offers high selectivity and sensitivity without the need for derivatization.

Instrumentation and Materials:

  • IC System: An ion chromatograph equipped with a gradient pump, autosampler, column oven, and a suppressed conductivity detector.

  • Analytical Column: A high-capacity anion-exchange column suitable for organic acids.

  • Suppressor: Anion self-regenerating suppressor.

  • Reagents: Sodium hydroxide (B78521) (50% w/w), and ultrapure water.

Chromatographic Conditions:

  • Eluent: A potassium hydroxide or sodium hydroxide gradient. A typical gradient could be: 0-10 min (10 mM KOH), 10-20 min (linear gradient to 40 mM KOH), 20-25 min (40 mM KOH), 25-26 min (linear gradient to 10 mM KOH), 26-30 min (10 mM KOH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Injection Volume: 25 µL.

Sample Preparation:

  • Dilute the sample with ultrapure water to a concentration within the linear range of the method.

  • Filter the diluted sample through a 0.22 µm ion chromatography certified syringe filter prior to injection.

Conclusion

The choice between RP-HPLC-UV and Ion Chromatography for the quantification of this compound will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. The RP-HPLC-UV method offers a robust and widely available technique, while Ion Chromatography provides superior sensitivity and selectivity for this polar analyte. The validation data and detailed protocols presented in this guide are intended to empower researchers to make an informed decision and implement a suitable and reliable analytical method for their specific needs.

GC-MS vs. LC-MS for the Analysis of 2-(2-chloroethoxy)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 2-(2-chloroethoxy)acetic acid (2-CEAA) and its derivatives is critical in various fields, including pharmaceutical development, environmental monitoring, and toxicology. As a polar and non-volatile compound, the choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-CEAA, supported by experimental data for analogous compounds and detailed methodologies.

At a Glance: Key Differences

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wide range of compounds, including polar and non-volatile analytes, without the need for derivatization.[1][2]
Derivatization Mandatory for polar analytes like 2-CEAA to increase volatility and thermal stability.[3][4][5]Generally not required , simplifying sample preparation.[6][7]
Sample Preparation More complex, typically involving extraction and a chemical derivatization step.[8]Often simpler, potentially involving only dilution and filtration ("dilute-and-shoot").
Sensitivity Can achieve high sensitivity, especially with selective derivatizing agents and detectors.Often provides excellent sensitivity, particularly with tandem MS (MS/MS), reaching low µg/L levels or below.[6][9][10]
Throughput Can be lower due to the additional derivatization step.Can be higher due to simpler sample preparation.
Instrumentation Cost Generally lower initial instrument cost.Generally higher initial instrument cost, especially for high-resolution systems.
Matrix Effects Less prone to ion suppression compared to ESI-LC-MS.Can be susceptible to matrix effects, such as ion suppression or enhancement in complex samples.

Performance Comparison

Performance MetricGC-MS Method (Isotope-Dilution) for HEAA[8]Adapted LC-MS/MS Method for similar small organic acids[8]
Linearity Range 0.6 - 200 mg/L0.25 - 250 µg/mL
Accuracy (Recovery) 98 - 101%93.1 - 104.0%
Precision (RSD) Within-day: 0.6 - 1.2%Day-to-day: 1.5 - 2.6%Within-day: < 5.5%Between-day: < 5.5%
Limit of Detection (LOD) 0.2 mg/LEstimated in the low µg/L range
Limit of Quantitation (LOQ) 0.6 mg/L0.25 µg/mL
Internal Standard Stable isotope-labeled analog (e.g., d4-HEAA)Stable isotope-labeled 2-CEAA (recommended)
Analysis Time per Sample ~15 minutes< 10 minutes

Experimental Protocols

GC-MS Method with Derivatization

Due to its high polarity and low volatility, 2-CEAA requires derivatization prior to GC-MS analysis.[3][11] This process converts the polar carboxylic acid group into a less polar and more volatile ester. A common approach is esterification using reagents like pentafluorobenzyl bromide (PFBBr).[3][5][12]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of an aqueous sample (e.g., urine, plasma, water), add a known amount of a stable isotope-labeled internal standard (e.g., d4-2-CEAA).

  • Acidify the sample with an appropriate acid (e.g., hydrochloric acid) to a pH < 2.

  • Perform liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., 3 x 2 mL of ethyl acetate) and vortexing.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of acetone).

  • Add a derivatizing agent such as PFBBr and a catalyst (e.g., triethylamine) and heat at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to form the PFB-ester of 2-CEAA.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-CEAA and its internal standard.

LC-MS/MS Method (Direct Analysis)

LC-MS is well-suited for the direct analysis of polar compounds like 2-CEAA, often eliminating the need for derivatization.[1][6] A reversed-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) can provide high sensitivity and selectivity.

1. Sample Preparation (Solid-Phase Extraction or Direct Injection):

  • For complex matrices (e.g., plasma, urine):

    • To 100 µL of the sample, add a stable isotope-labeled internal standard.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., a mixed-mode anion exchange) to remove interferences and concentrate the analyte.

    • Elute the analyte with an appropriate solvent mixture (e.g., 5% formic acid in acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • For cleaner matrices (e.g., drinking water):

    • A simple "dilute-and-shoot" approach may be sufficient. Filter the sample through a 0.22 µm filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5500+, Agilent 6470) is recommended for high sensitivity and selectivity.[6][10]

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar endcapping (e.g., Phenomenex Synergi Hydro-RP, 100 x 3.0 mm, 2.5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-CEAA and its internal standard.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Derivatize Derivatization (e.g., with PFBBr) Evaporate->Derivatize GC_Inlet GC Injection Derivatize->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Ionization EI Ionization GC_Column->MS_Ionization MS_Detection MS Detection (SIM) MS_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis

Caption: GC-MS analytical workflow for 2-CEAA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Prep_Step SPE or Filtration Add_IS->Prep_Step LC_Inlet LC Injection Prep_Step->LC_Inlet LC_Column LC Separation LC_Inlet->LC_Column MS_Ionization ESI Ionization LC_Column->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis

Caption: LC-MS/MS analytical workflow for 2-CEAA.

Conclusion

Both GC-MS and LC-MS are powerful techniques capable of analyzing this compound and its derivatives. The choice between them depends on the specific requirements of the analysis.

  • GC-MS is a robust and cost-effective technique that can provide excellent sensitivity. However, the mandatory derivatization step adds complexity and time to the sample preparation process.[2]

  • LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation and higher throughput, making it highly suitable for the analysis of polar and non-volatile compounds like 2-CEAA in complex matrices.[2][7] The higher initial cost of instrumentation and potential for matrix effects are key considerations.

For routine analysis of a large number of samples, especially in complex biological matrices, the direct analysis capabilities of LC-MS/MS often make it the more efficient and preferred method. However, for laboratories where LC-MS/MS is not available, a well-optimized GC-MS method with derivatization can provide reliable and accurate results.

References

A Comparative Guide to 2-(2-Chloroethoxy)acetic Acid and Bromoacetic Acid as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of two alpha-haloacetic acids, 2-(2-chloroethoxy)acetic acid and bromoacetic acid, in their roles as alkylating agents. This comparison is supported by physicochemical data, theoretical principles of reactivity, and representative experimental protocols.

Introduction to the Alkylating Agents

This compound is a bifunctional molecule featuring a carboxylic acid and a primary alkyl chloride. Its unique structure, incorporating an ether linkage, makes it a valuable building block in the synthesis of more complex molecules, notably as a key intermediate in the production of pharmaceuticals such as the antihistamine cetirizine.[1]

Bromoacetic acid is a well-established and potent alkylating agent widely used in organic synthesis. The presence of the highly reactive carbon-bromine bond adjacent to the carboxyl group makes it a strong electrophile, readily participating in nucleophilic substitution reactions.[2] It serves as a versatile reagent for the introduction of a carboxymethyl group onto a variety of nucleophiles.

Physicochemical Properties: A Tabular Comparison

A summary of the key physical and chemical properties of this compound and bromoacetic acid is presented below for easy comparison.

PropertyThis compoundBromoacetic acid
CAS Number 14869-41-1[3][4]79-08-3[5][6]
Molecular Formula C₄H₇ClO₃[3]C₂H₃BrO₂[2]
Molecular Weight 138.55 g/mol [3]138.95 g/mol [5]
Appearance Colorless to pale-yellow liquid or solidWhite to light yellow crystalline solid[2]
Melting Point Not well defined (can be liquid at room temp)49-51 °C[2]
Boiling Point Not readily available206-208 °C[2]
pKa Not readily available2.86[2]
Safety Profile Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]Danger: Fatal if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, very toxic to aquatic life.[5][7]

Reactivity and Performance as Alkylating Agents

The primary factor determining the efficacy of these compounds as alkylating agents in nucleophilic substitution reactions (typically Sₙ2) is the nature of the halogen, which acts as the leaving group.

Theoretical Comparison:

In Sₙ2 reactions, the rate is dependent on the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. When comparing chloride and bromide ions, bromide is the superior leaving group. This is due to several factors:

  • Polarizability: Bromine is larger and has more electrons than chlorine, making its electron cloud more polarizable. This allows for better stabilization of the partial negative charge that develops in the transition state of an Sₙ2 reaction.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.

  • Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), as evidenced by the fact that hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).

Therefore, from a theoretical standpoint, bromoacetic acid is expected to be a more reactive alkylating agent than this compound.

Experimental Data and Supporting Evidence:

The following table presents typical yields for alkylation reactions using haloacetic acid derivatives, illustrating the general efficiency of these reagents. It is important to note that direct comparison of yields is challenging due to variations in substrates, reaction conditions, and work-up procedures.

Reaction TypeAlkylating AgentSubstrateBaseSolventYield
O-AlkylationEthyl bromoacetateN-Acetylneuraminic Acid DerivativeNaHTHF78%[4]
N-AlkylationEthyl bromoacetateUracilKIAcetonitrile94%[9]
N-Alkylation2-Chloroethanol4-MethylanilineK₂CO₃/Na₂CO₃Methanol64-80%[5]

Experimental Protocols

Below are detailed, representative protocols for the synthesis of the alkylating agents and their application in O- and N-alkylation reactions.

Synthesis of this compound

Reaction: Oxidation of 2-(2-chloroethoxy)ethanol (B196239).[10][11][12]

Procedure:

  • To a vigorously stirred solution of 70% nitric acid, add 2-(2-chloroethoxy)ethanol dropwise at a controlled temperature (e.g., 25-30 °C) over one hour.

  • Continue stirring the mixture at the same temperature for 2-12 hours.

  • Heat the reaction mixture to 90°C for 1 hour.

  • Distill off the excess nitric acid under reduced pressure (10-20 mm Hg) at 80°C.

  • After cooling to room temperature, extract the residue with an organic solvent such as dichloroethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Synthesis of Bromoacetic acid

Reaction: Bromination of Acetic Acid (Hell-Volhard-Zelinsky reaction).[8][13]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place glacial acetic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to boiling.

  • Slowly add bromine from the dropping funnel. The reaction is vigorous and should be controlled.

  • After the addition is complete, continue to reflux the mixture until the color of the bromine disappears.

  • Cool the reaction mixture and decant the liquid into a distillation flask.

  • Distill the crude bromoacetyl bromide under vacuum.

  • Carefully hydrolyze the collected bromoacetyl bromide by the slow addition of water.

  • The resulting bromoacetic acid can be purified by distillation or recrystallization.

General Protocol for O-Alkylation with Bromoacetic Acid (Ester)

Reaction: O-alkylation of a phenol (B47542) with ethyl bromoacetate.

O_Alkylation reagents Phenol Ethyl Bromoacetate Base (e.g., K2CO3) reaction_setup Combine reactants in solvent reagents->reaction_setup solvent Solvent (e.g., Acetone, DMF) solvent->reaction_setup heating Heat to reflux reaction_setup->heating monitoring Monitor by TLC heating->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purification (e.g., chromatography) workup->purification product O-alkylated product purification->product N_Alkylation amine Amine Substrate reaction Combine and stir at appropriate temperature amine->reaction alkylating_agent This compound derivative alkylating_agent->reaction base Base (e.g., NaHCO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Quench and extract reaction->workup purification Purify product workup->purification product N-alkylated product purification->product

References

A Comparative Guide to Derivatizing Agents for Haloacetic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of haloacetic acids (HAAs), a class of disinfection byproducts in drinking water, is critical for regulatory compliance and public health. Mass spectrometry, coupled with either gas chromatography (GC) or liquid chromatography (LC), is the analytical cornerstone for this task. For GC-based analysis, derivatization of the polar and non-volatile HAAs is a mandatory step to improve their chromatographic behavior and detection sensitivity. In contrast, LC-tandem mass spectrometry (LC-MS/MS) often allows for the direct analysis of these compounds without derivatization.

This guide provides a comparative study of the most common derivatization agents for HAA analysis by GC-MS—acidic methanol (B129727) and diazomethane (B1218177)—and contrasts these methods with the direct injection approach using LC-MS/MS. The information presented is intended to assist researchers in selecting the most suitable analytical strategy for their specific needs, considering factors such as sensitivity, sample throughput, and safety.

Methods at a Glance: A Comparative Overview

The choice of analytical method for HAA determination hinges on a trade-off between sample preparation complexity, analytical run time, and sensitivity. While GC-based methods require a derivatization step, they are widely established. LC-MS/MS offers a more streamlined workflow by eliminating the need for derivatization.

Parameter Acidic Methanol Derivatization (GC-MS) Diazomethane Derivatization (GC-MS) Direct Injection (LC-MS/MS)
Principle Esterification of carboxylic acids to methyl esters.Methylation of carboxylic acids to methyl esters.Direct analysis of underivatized acids.
Sample Throughput Lower, due to heating step.Moderate.Higher, no derivatization required.
Safety Concerns Use of concentrated acid.Highly toxic and explosive.[1]Minimal, standard laboratory safety.
Derivatization Efficiency Generally good, but can be lower for some brominated HAAs.[2]Historically considered efficient.Not applicable.
Cost Relatively low reagent cost.Higher cost due to safety precautions and precursor materials.Higher initial instrument cost.
Automation Potential Moderate.Low, due to hazardous nature.High.

Quantitative Performance Data

The following tables summarize the reported limits of detection (LODs) and limits of quantification (LOQs) for various HAAs using different analytical methods. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Performance Data for Acidic Methanol Derivatization followed by GC-MS
Analyte Method Detection Limit (MDL) (µg/L) Spiking Recovery (%)
Monochloroacetic acid (MCAA)< 173 - 165
Monobromoacetic acid (MBAA)< 173 - 165
Dichloroacetic acid (DCAA)< 173 - 165
Trichloroacetic acid (TCAA)< 173 - 165
Dibromoacetic acid (DBAA)< 173 - 165
Bromochloroacetic acid (BCAA)< 173 - 165
Bromodichloroacetic acid (BDCAA)< 173 - 165
Chlorodibromoacetic acid (CDBAA)< 173 - 165
Tribromoacetic acid (TBAA)< 173 - 165
Data sourced from a study developing a GC/MS method with acidic methanol derivatization.[3]
Table 2: Performance Data for Direct Injection LC-MS/MS
Analyte Limit of Detection (LOD) (µg/L) Limit of Quantification (LOQ) (µg/L)
Monochloroacetic acid (MCAA)0.040.5
Monobromoacetic acid (MBAA)0.030.5
Dichloroacetic acid (DCAA)0.020.5
Trichloroacetic acid (TCAA)0.010.5
Dibromoacetic acid (DBAA)0.0030.5
Bromochloroacetic acid (BCAA)0.010.5
Bromodichloroacetic acid (BDCAA)0.010.5
Chlorodibromoacetic acid (CDBAA)0.010.5
Tribromoacetic acid (TBAA)0.010.5
Data is illustrative and compiled from various sources demonstrating direct injection LC-MS/MS capabilities.[4][5]

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for each analytical method.

Acidic Methanol Derivatization for GC-MS Analysis

This method, outlined in U.S. EPA Method 552.3, is a widely used and robust procedure for HAA analysis.[6] It involves the conversion of HAAs to their corresponding methyl esters using methanol in the presence of a strong acid catalyst, followed by heating.

Workflow for Acidic Methanol Derivatization GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Collect 40 mL water sample p2 Adjust pH to <0.5 with H2SO4 p1->p2 p3 Add internal standard p2->p3 p4 Extract with 4 mL MTBE p3->p4 d1 Add acidic methanol p4->d1 Transfer MTBE layer d2 Heat at 50°C for 2 hours d1->d2 d3 Neutralize with NaHCO3 d2->d3 a1 Inject into GC-MS d3->a1 Analyze organic layer a2 Data acquisition and analysis a1->a2

Acidic Methanol Derivatization Workflow
  • Sample Preparation:

    • To a 40 mL water sample, add a preservative such as ammonium (B1175870) chloride.

    • Adjust the sample pH to less than 0.5 with concentrated sulfuric acid.

    • Add an appropriate internal standard.

    • Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously to extract the HAAs.

    • Allow the phases to separate and transfer the upper MTBE layer to a new vial.[6]

  • Derivatization:

    • To the MTBE extract, add 1 mL of 10% sulfuric acid in methanol.

    • Seal the vial and heat at 50°C for 2 hours.[6]

    • After cooling, add a saturated solution of sodium bicarbonate to neutralize the reaction.[6]

  • Analysis:

    • The upper organic layer containing the methylated HAAs is then ready for injection into the GC-MS system.

Diazomethane Derivatization for GC-MS Analysis

Diazomethane is a highly efficient methylating agent that reacts rapidly with carboxylic acids at room temperature.[7] However, it is also highly toxic and explosive, requiring specialized equipment and stringent safety precautions.[1] For these reasons, its use has largely been superseded by safer alternatives like acidic methanol.

Workflow for Diazomethane Derivatization GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization (in fume hood) cluster_analysis Analysis p1 Collect water sample p2 Extract with solvent (e.g., MTBE) p1->p2 d2 Add diazomethane to extract p2->d2 Transfer extract d1 Generate diazomethane solution d1->d2 d3 Reaction at room temperature d2->d3 d4 Quench excess diazomethane d3->d4 a1 Inject into GC-MS d4->a1 a2 Data acquisition and analysis a1->a2

Diazomethane Derivatization Workflow

Note: This procedure should only be performed by trained personnel in a designated fume hood with appropriate safety measures in place.

  • Sample Preparation:

    • Extract the HAAs from the water sample into an organic solvent like MTBE as described for the acidic methanol method.

  • Derivatization:

    • Generate a diazomethane solution in ether from a precursor such as Diazald®.

    • Add the ethereal diazomethane solution dropwise to the sample extract until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for a few minutes at room temperature.

    • Quench any excess diazomethane by adding a small amount of silicic acid or a weak organic acid.

  • Analysis:

    • The derivatized sample is then ready for GC-MS analysis.

Direct Injection for LC-MS/MS Analysis

The direct injection LC-MS/MS approach offers significant advantages in terms of speed and simplicity by eliminating the need for derivatization.

Workflow for Direct Injection LC-MS/MS cluster_prep Sample Preparation cluster_analysis Analysis p1 Collect water sample p2 Add preservative (e.g., ammonium chloride) p1->p2 p3 Add internal standard p2->p3 p4 Filter sample (optional) p3->p4 a1 Direct injection into LC-MS/MS p4->a1 a2 Data acquisition and analysis a1->a2

Direct Injection LC-MS/MS Workflow
  • Sample Preparation:

    • Collect the water sample and add a preservative (e.g., 100 mg/L ammonium chloride) to quench any residual chlorine.[5]

    • Add an appropriate internal standard.

    • For some applications, filtration of the sample through a 0.2 or 0.45 µm filter may be necessary to remove particulates.[8]

  • Analysis:

    • Directly inject the prepared sample into the LC-MS/MS system.

    • HAAs are separated on a suitable reversed-phase or mixed-mode column and detected by the mass spectrometer, typically in negative ion mode using multiple reaction monitoring (MRM).

Conclusion

The choice of method for haloacetic acid analysis by mass spectrometry is a critical decision for any analytical laboratory.

  • Acidic methanol derivatization followed by GC-MS is a well-established and reliable method, particularly for laboratories already equipped for GC analysis. It offers good sensitivity and is significantly safer than using diazomethane. However, the heating step required for derivatization can reduce sample throughput.

  • Diazomethane derivatization was historically a common method due to its high efficiency. However, the extreme toxicity and explosive nature of diazomethane have led to its replacement by safer alternatives in most routine applications.[1]

  • Direct injection LC-MS/MS represents the most modern and streamlined approach.[9] By eliminating the need for a separate derivatization step, it offers the highest sample throughput and simplifies the analytical workflow. While the initial capital investment for an LC-MS/MS system is higher, the long-term benefits in terms of reduced labor, solvent consumption, and faster turnaround times can be substantial. For laboratories focused on high-throughput HAA analysis, direct injection LC-MS/MS is often the preferred method.

Ultimately, the optimal choice will depend on the specific requirements of the laboratory, including sample load, required sensitivity, available instrumentation, and safety considerations.

References

A Comparative Guide to Cetirizine Synthesis: Evaluating the Efficiency of 2-(2-chloroethoxy)acetic Acid and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetirizine (B192768), a widely used second-generation antihistamine, is synthesized through various chemical routes, each with distinct advantages and disadvantages in terms of efficiency, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the synthesis pathway utilizing 2-(2-chloroethoxy)acetic acid against prominent alternative routes. The information is supported by experimental data to aid researchers and drug development professionals in selecting the optimal synthesis strategy.

Comparison of Synthetic Routes for Cetirizine

The selection of a synthetic route for an active pharmaceutical ingredient (API) like Cetirizine is a critical decision in the drug development process, influenced by factors such as overall yield, purity of the final product, cost of raw materials, and scalability. Below is a summary of key quantitative data for the primary synthetic pathways to Cetirizine.

Synthetic RouteKey Starting MaterialsKey IntermediatesOverall Yield (%)Purity/SelectivityKey AdvantagesKey Disadvantages
Route 1: Via this compound Derivatives 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)acetamide (B1366819) or Methyl 2-(2-chloroethoxy)acetateAmide or Ester intermediate10 - 34%[1][2]High purity achievable with purificationWell-established route.Moderate to low overall yield.
Route 2: Oxidation of Hydroxyzine (B1673990) HydroxyzineAldehyde intermediate≥ 75%[3][4]90 - 98% selectivity[2][4]Fewer steps, high conversion and selectivity.Hydroxyzine can be a more expensive starting material.
Route 3: From 4-Chlorobenzophenone 4-Chlorobenzophenone, Piperazine (B1678402)1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol~50%[5][6]Good purity after chromatography.Readily available and cost-effective starting materials.Multi-step process with moderate overall yield.
Route 4: Via 2-(2-chloroethoxy)acetonitrile 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)acetonitrileNitrile intermediateNot specifiedIsolation and purification of the intermediate can be challenging for industrial scale.[1][2]Alternative to the acetic acid derivative route.Purification challenges can impact scalability.[1][2]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the primary synthetic routes for Cetirizine, the following diagrams are provided.

Cetirizine_Synthesis_Routes cluster_0 Route 1: this compound Derivative cluster_1 Route 2: Hydroxyzine Oxidation cluster_2 Route 3: 4-Chlorobenzophenone A1 1-[(4-chlorophenyl)(phenyl)methyl]piperazine C1 Amide / Ester Intermediate A1->C1 N-alkylation B1 2-(2-chloroethoxy)acetamide / Methyl 2-(2-chloroethoxy)acetate B1->C1 D1 Cetirizine C1->D1 Hydrolysis A2 Hydroxyzine B2 Cetirizine A2->B2 Oxidation A3 4-Chlorobenzophenone B3 1-Chloro-4-[chloro(phenyl)methyl]benzene A3->B3 Reduction & Chlorination C3 1-[(4-chlorophenyl)(phenyl)methyl]piperazine B3->C3 Reaction with Piperazine D3 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol C3->D3 Reaction with Bromoethanol E3 Cetirizine D3->E3 Reaction with Bromoacetic acid

Caption: Comparative overview of major Cetirizine synthetic routes.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Synthesis via this compound Derivative (Amide Route)

This protocol outlines the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide followed by hydrolysis.

experimental_workflow_route1 start Start step1 Charge reactor with 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)acetamide, and solvent. start->step1 step2 Heat reaction mixture and monitor progress by TLC/HPLC. step1->step2 step3 Isolate amide intermediate (Yield: ~47%) step2->step3 step4 Perform alkaline hydrolysis of the amide intermediate. step3->step4 step5 Acidify to precipitate Cetirizine. step4->step5 step6 Filter, wash, and dry the final product. step5->step6 end End step6->end

Caption: Experimental workflow for Cetirizine synthesis via the amide intermediate.

Step 1: N-Alkylation In a suitable reactor, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and 2-(2-chloroethoxy)acetamide are dissolved in a solvent such as toluene. A base, for example, sodium carbonate, is added to the mixture. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate chromatographic technique (TLC or HPLC).

Step 2: Isolation of the Amide Intermediate Upon completion of the reaction, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude amide intermediate. The intermediate can be purified further by recrystallization or column chromatography. The reported yield for this step is approximately 47%.[1][2]

Step 3: Hydrolysis The purified amide intermediate is subjected to alkaline hydrolysis using a solution of sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like ethanol. The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by TLC or HPLC.

Step 4: Isolation of Cetirizine After completion of the hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with an acid like hydrochloric acid to precipitate Cetirizine. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the final product.

Route 2: Synthesis via Oxidation of Hydroxyzine

This protocol details the direct oxidation of Hydroxyzine to Cetirizine.

Catalytic Oxidation Protocol A mixture of hydroxyzine, a Pd-M/C catalyst (where M can be Co, Bi, Pb, etc.), and a mixed solvent system of an organic solvent (e.g., dioxane, acetone) and water is prepared.[4] The pH of the mixture is adjusted to a range of 9 to 14. The reaction is carried out under an oxygen or air atmosphere at a temperature between 50-100°C. The reaction progress is monitored until the conversion of hydroxyzine is complete (typically 95-99%).[2][4]

After the reaction, the catalyst is recovered by filtration. The solvent is removed from the filtrate, and the resulting residue is salified with a hydrochloric acid solution. The final product, Cetirizine dihydrochloride, is obtained by recrystallization from a suitable solvent like butanone, with a reported yield of 75% or higher.[4]

Route 3: Synthesis from 4-Chlorobenzophenone

This multi-step synthesis starts from the readily available 4-chlorobenzophenone.

Step-by-step Procedure:

  • Reduction of 4-Chlorobenzophenone: 4-Chlorobenzophenone is reduced using a reducing agent like sodium borohydride (B1222165) in a suitable solvent to yield (4-chlorophenyl)(phenyl)methanol.

  • Chlorination: The resulting alcohol is then chlorinated, for instance with thionyl chloride, to produce 1-chloro-4-[chloro(phenyl)methyl]benzene.

  • Reaction with Piperazine: The chlorinated intermediate is reacted with piperazine in the presence of a base to yield 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.

  • Formation of the Alcohol Intermediate: This piperazine derivative is then reacted with 1-bromoethanol (B8688067) in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) to give 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol with a reported yield of 82%.[5]

  • Final Step to Cetirizine: The alcohol intermediate is reacted with α-bromoacetic acid in the presence of potassium carbonate in acetonitrile to yield Cetirizine.[5] The overall reported yield for this five-step process is around 50%.[5][6]

Conclusion

The synthesis of Cetirizine can be accomplished through several distinct routes, each presenting a unique set of efficiencies and challenges.

  • The route starting from This compound derivatives is a well-documented and established method. However, it is characterized by a moderate overall yield.

  • The oxidation of hydroxyzine offers a more direct pathway with high conversion and selectivity, leading to a higher overall yield. The cost and availability of hydroxyzine are key considerations for this route.

  • The synthesis beginning with 4-chlorobenzophenone utilizes inexpensive and readily available starting materials, but it involves a multi-step process with a moderate overall yield.

  • The use of 2-(2-chloroethoxy)acetonitrile presents an alternative but may pose challenges in purification and scalability for industrial production.[1][2]

The choice of the most suitable synthetic route will depend on the specific requirements of the manufacturing process, including cost constraints, desired purity, scalability, and environmental considerations. This guide provides the foundational data to assist in making an informed decision.

References

Pioneering the Specificity Frontier: A Comparative Guide to Cross-Reactivity Studies of 2-(2-chloroethoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting cross-reactivity studies for 2-(2-chloroethoxy)acetic acid and its derivatives. This document outlines a proposed experimental framework, including hapten synthesis, immunogen preparation, and competitive immunoassay development, in the absence of currently available direct comparative data.

Currently, a direct comparative analysis of the cross-reactivity of this compound derivatives is challenging due to the limited availability of published experimental data. However, the principles of immunoassay development and cross-reactivity assessment provide a clear roadmap for researchers to undertake such studies. This guide presents a proposed framework, drawing from established methodologies in hapten immunology, to enable the generation of specific antibodies and the characterization of their cross-reactivity profiles against relevant derivatives.

Designing a Cross-Reactivity Study: A Proposed Workflow

The foundation of a cross-reactivity study lies in the development of a highly specific immunoassay for the target analyte, in this case, this compound. This involves the synthesis of a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

1. Hapten Synthesis and Immunogen Preparation:

The carboxyl group of this compound provides a convenient handle for conjugation to a carrier protein. The synthesis of an activated ester, for instance, using N-hydroxysuccinimide (NHS), facilitates its coupling to the amine groups of lysine (B10760008) residues on a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to form the immunogen. The selection of the carrier protein and the hapten-to-carrier ratio are critical factors that can influence the specificity and affinity of the resulting antibodies.[1][2]

G cluster_0 Hapten Synthesis & Activation cluster_1 Immunogen Preparation 2_2_chloroethoxy_acetic_acid This compound NHS_DCC NHS, DCC 2_2_chloroethoxy_acetic_acid->NHS_DCC Activated_Hapten Activated Hapten (NHS-ester) NHS_DCC->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Dialysis Dialysis Immunogen->Dialysis Purification

Caption: Workflow for the preparation of a this compound immunogen.

2. Antibody Production and Immunoassay Development:

The immunogen is used to immunize host animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies. Following immunization, the antibody titer and specificity are determined. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying small molecules like this compound. In this format, the free analyte in a sample competes with a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites.

G cluster_0 Competitive ELISA Principle Antibody_Coated_Plate Antibody-Coated Microplate Well Incubation Incubation & Competition Antibody_Coated_Plate->Incubation Sample_Analyte Sample containing This compound Sample_Analyte->Incubation Enzyme_Conjugate Enzyme-labeled This compound Enzyme_Conjugate->Incubation Washing Washing Step Incubation->Washing Substrate Substrate Addition Washing->Substrate Color_Development Color Development Substrate->Color_Development Measurement Absorbance Measurement Color_Development->Measurement Result Result Measurement->Result Inverse relationship between analyte concentration and signal

Caption: Principle of a competitive ELISA for this compound detection.

Hypothetical Cross-Reactivity Data

Once a sensitive and specific ELISA for this compound is established, its cross-reactivity with structurally related derivatives can be evaluated. The cross-reactivity is typically expressed as the percentage of the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

The following table presents a hypothetical data set illustrating how the cross-reactivity of an antibody raised against this compound might be evaluated against a panel of its derivatives.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Cl-CH2-CH2-O-CH2-COOH 10 100
2-ethoxyacetic acidCH3-CH2-O-CH2-COOH>1000<1
2-(2-bromoethoxy)acetic acidBr-CH2-CH2-O-CH2-COOH1566.7
2-(2-chloroethoxy)ethanolCl-CH2-CH2-O-CH2-CH2OH5002
Chloroacetic acidCl-CH2-COOH>1000<1
3-(2-chloroethoxy)propanoic acidCl-CH2-CH2-O-CH2-CH2-COOH2504

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound derivatives is provided below.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Antibody specific for this compound

  • This compound standard

  • Derivative compounds for cross-reactivity testing

  • Coating antigen (e.g., this compound conjugated to a different carrier protein than the immunogen)

  • Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard solution or the derivative solution at various concentrations to the wells. Then, add 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody at its optimal dilution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for the standard and each of the derivative compounds from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each derivative using the formula provided above.

Conclusion

References

comparing different synthetic pathways for 2-(2-chloroethoxy)acetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for the production of 2-(2-chloroethoxy)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The following analysis is based on published experimental data, focusing on reaction efficiency, conditions, and reagents.

At a Glance: Comparison of Synthetic Routes

The production of this compound is predominantly achieved through the oxidation of 2-(2-chloroethoxy)ethanol (B196239). Several oxidizing agents have been effectively employed, each presenting distinct advantages and disadvantages. Additionally, the Williamson ether synthesis offers a classical, alternative approach. This guide will focus on four principal methods:

  • Oxidation with Nitric Acid

  • Oxidation with Calcium Hypochlorite (B82951)/TEMPO

  • Oxidation with Hydrogen Peroxide

  • Williamson Ether Synthesis

The following table summarizes the key quantitative data for each of these synthetic pathways.

ParameterOxidation with Nitric AcidOxidation with Ca(OCl)₂/TEMPOOxidation with H₂O₂Williamson Ether Synthesis
Starting Material 2-(2-Chloroethoxy)ethanol2-(2-Chloroethoxy)ethanol2-(2-Chloroethoxy)ethanol2-Chloroethanol, Chloroacetic Acid
Reported Yield 90-98%[1][2]72%[3]19.3%[3][4]Not reported for direct synthesis
Purity High (98% G.C. purity of starting material mentioned)[1]Not explicitly statedCrude product obtained[3][4]Dependent on purification
Reaction Time 2-12 hours[1]0.5 hours[3]4 hours[3]1-8 hours (typical)[5]
Reaction Temperature 25-90°C[1]20°C[3]90°C[3]50-100°C (typical)[5]

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

Nitric_Acid_Oxidation 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol This compound This compound 2-(2-Chloroethoxy)ethanol->this compound HNO₃, H₂O TEMPO_Oxidation 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol This compound This compound 2-(2-Chloroethoxy)ethanol->this compound Ca(OCl)₂, TEMPO, NaHCO₃ Hydrogen_Peroxide_Oxidation 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol This compound This compound 2-(2-Chloroethoxy)ethanol->this compound H₂O₂, Na₂SO₄·2H₂O, Phase Transfer Catalyst Williamson_Ether_Synthesis 2-Chloroethanol 2-Chloroethanol Product This compound 2-Chloroethanol->Product Base (e.g., NaOH) Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Product Base (e.g., NaOH) Nitric_Acid_Workflow start Start react React 2-(2-chloroethoxy)ethanol with 70% nitric acid at 25-30°C for 12 hours, then heat at 90°C for 1 hour. start->react distill Distill off excess nitric acid under reduced pressure. react->distill extract Extract the residue with an organic solvent (e.g., dichloroethane, ethyl acetate). distill->extract wash Wash the combined organic extracts with brine solution. extract->wash dry Dry the organic layer over anhydrous sodium sulfate (B86663). wash->dry concentrate Filter and concentrate to yield the final product. dry->concentrate end End concentrate->end TEMPO_Workflow start Start mix Mix 2-(2-chloroethoxy)ethanol, NaHCO₃, and TEMPO in dichloromethane (B109758) and water. start->mix add_hypochlorite Add calcium hypochlorite solution at room temperature and stir for 0.5 hours. mix->add_hypochlorite quench Quench the reaction with sodium metabisulfite. add_hypochlorite->quench separate Separate the aqueous and organic phases. quench->separate acidify_extract Acidify the aqueous phase and extract with methyl isobutyl ketone. separate->acidify_extract wash_concentrate Wash the combined organic extracts with brine and evaporate to yield the product. acidify_extract->wash_concentrate end End wash_concentrate->end H2O2_Workflow start Start mix_reagents Mix 2-(2-chloroethoxy)ethanol, 30% H₂O₂, sodium sulfate dihydrate, and a phase transfer catalyst. start->mix_reagents react Stir the mixture at 90°C for 4 hours. mix_reagents->react quench Quench the reaction with aqueous sodium thiosulfate. react->quench extract_ethyl_acetate Extract the mixture with ethyl acetate. quench->extract_ethyl_acetate wash_dry Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. extract_ethyl_acetate->wash_dry purify Concentrate, dilute with ether, filter, extract with aqueous NaHCO₃, acidify, and extract again with ethyl acetate. wash_dry->purify final_product Dry and concentrate the organic layers to obtain the crude product. purify->final_product end End final_product->end Williamson_Workflow start Start step1 Step 1: Synthesize 2-hydroxyethoxy-acetic acid from ethylene (B1197577) glycol and sodium chloroacetate. start->step1 step2 Step 2: Chlorinate the hydroxyl group of 2-hydroxyethoxy-acetic acid using a chlorinating agent (e.g., SOCl₂). step1->step2 purify Purify the final product. step2->purify end End purify->end

References

Safety Operating Guide

Proper Disposal of 2-(2-chloroethoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of 2-(2-chloroethoxy)acetic acid, ensuring operational integrity and personnel safety in research and development environments.

The proper disposal of this compound is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous material, being harmful if swallowed, inhaled, or in contact with skin, and capable of causing severe skin burns and eye damage.[1] Adherence to the following procedural guidelines is mandatory for all personnel.

Immediate Safety Protocols

In the event of exposure or spillage, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[1]

  • Skin Contact: Promptly remove all contaminated clothing and wash the affected skin area with plenty of water. A safety shower should be used if available. Continue flushing until advised to stop by a poison information center or a medical professional.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate personal protective equipment (PPE), contain the spill using inert absorbent materials such as sand, earth, or vermiculite. Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Due to its chlorinated nature, it should not be mixed with non-halogenated chemical waste.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (nitrile rubber is often recommended for organic acids), chemical safety goggles, a face shield, and a lab coat or other protective clothing.[1][2] All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Waste Segregation: this compound waste must be segregated from other waste streams. It is categorized as a halogenated organic acid. Do not mix it with non-halogenated solvents or other incompatible chemicals such as strong bases, strong acids, or oxidizing agents.[3]

  • Containerization: Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or specific types of plastic) and have a secure, tight-fitting lid. The label should clearly state "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1] This area should be well-ventilated.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department, who will then arrange for collection by an authorized hazardous waste disposal company.

  • Regulatory Compliance: It is the responsibility of the waste generator to properly classify and manage hazardous waste in accordance with local, state, and federal regulations.[3] This includes maintaining accurate records of the waste generated.

Safety and Handling Data

The following table summarizes key safety and handling information for this compound.

ParameterRecommendationSource
Eye/Face Protection Chemical safety goggles and face shield.[1]
Skin Protection Protective gloves (Nitrile recommended), lab coat, and other protective clothing as needed.[1][4]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Storage Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[1]
Spill Containment Use inert absorbent materials (sand, earth, vermiculite).[1]
Disposal Classification Hazardous Waste (Chlorinated Organic Acid).[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Handling this compound Waste ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Face Shield, Lab Coat) start->ppe segregate Segregate as Chlorinated Organic Waste ppe->segregate container Collect in a Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request Request Pickup by Authorized EHS Personnel storage->request end Final Disposal via Incineration request->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-chloroethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 2-(2-chloroethoxy)acetic Acid

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 14869-41-1). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel. This chemical is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1]P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Acute Toxicity (Oral)H302: Harmful if swallowed.[1]P264, P270, P301+P312, P330, P501
Acute Toxicity (Dermal)H312: Harmful in contact with skin.[1]P280, P302+P352, P312, P362+P364, P501
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[1]P261, P271, P304+P340, P312, P501
Serious Eye Damage/IrritationH318: Causes serious eye damage.[1]P280, P305+P351+P338, P310
Specific target organ toxicityH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Operational Plan: Step-by-Step Handling Procedures

To ensure a safe laboratory environment, a systematic approach to handling this compound is essential. The following workflow outlines the necessary steps from receipt to use.

cluster_receiving Receiving and Storage cluster_handling Chemical Handling cluster_cleanup Post-Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Upon Arrival Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Segregate Segregate from Incompatible Materials Store->Segregate DonPPE Don Appropriate PPE Workstation Prepare Well-Ventilated Workstation DonPPE->Workstation Dispense Dispense Chemical Workstation->Dispense Use Use in Experiment Dispense->Use Clean Clean Work Area DoffPPE Doff and Dispose of/Clean PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Figure 1. Standard workflow for handling this compound.
Detailed Experimental Protocol for Handling

1. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a risk.[1] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear elbow-length PVC or nitrile rubber gloves.[1][2] Always inspect gloves for integrity before use.

    • Protective Clothing: A PVC apron and overalls should be worn.[1] For significant exposure risks, a full PVC protective suit may be necessary.

    • Footwear: Wear closed-toe shoes, and for handling larger quantities, trousers or overalls should be worn outside of boots to prevent spills from entering.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or there is a risk of overexposure, use a NIOSH-approved respirator for organic vapors.[2] In emergencies, a self-contained breathing apparatus (SCBA) may be required.

2. Engineering Controls:

  • A readily accessible safety shower and eyewash unit are mandatory in the work area.[1]

  • Local exhaust ventilation is generally required to control airborne concentrations.[1]

3. Handling Procedures:

  • Avoid all personal contact with the chemical, including inhalation of vapors.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep containers securely sealed when not in use.[1]

  • To avoid a violent reaction, always add the acid to water, never the other way around.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan: Managing and Disposing of Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Management cluster_disposal Final Disposal Collect Collect Waste in Labeled Container Neutralize Neutralize with Soda Ash or Soda-Lime (if permissible) Collect->Neutralize Treatment StoreWaste Store Waste Securely Neutralize->StoreWaste Consult Consult Waste Management Authority Transport Arrange for Licensed Transport Consult->Transport Dispose Dispose at Approved Facility Transport->Dispose

Figure 2. Logical flow for the disposal of this compound waste.
Detailed Disposal Protocol

1. Waste Collection and Treatment:

  • Collect waste material in a suitable, labeled, and sealed container.[1]

  • Consult with your institution's environmental health and safety (EHS) office or a local waste management authority for specific disposal guidelines.[1]

  • If permissible, treatment may involve neutralization with soda ash or soda-lime at an approved facility.[1]

2. Container Decontamination:

  • Empty containers should be decontaminated with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a water rinse.[1]

3. Final Disposal:

  • The final disposal of the chemical waste should be carried out by a licensed hazardous waste disposal contractor.[1]

  • Disposal options may include incineration in a licensed apparatus or burial in a landfill specifically designated for chemical waste.[1]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Control personal contact by wearing appropriate PPE.[1] Contain the spill using inert materials such as sand, earth, or vermiculite.[1]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1]

  • Clean: Clean the spill area thoroughly.

  • Decontaminate: Decontaminate any affected equipment or surfaces.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water, using a safety shower if available. Continue flushing until medical advice is received.[1]

  • Inhalation: Remove the individual to fresh air and keep them warm and at rest.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloroethoxy)acetic Acid
Reactant of Route 2
2-(2-chloroethoxy)acetic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.